E3 Ligase Ligand-linker Conjugate 102
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H53N5O7S |
|---|---|
Molecular Weight |
699.9 g/mol |
IUPAC Name |
tert-butyl 2-[2-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]piperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C36H53N5O7S/c1-23-30(49-22-38-23)25-10-8-24(9-11-25)19-37-33(45)28-18-27(42)20-41(28)34(46)31(35(2,3)4)39-32(44)26-12-14-40(15-13-26)16-17-47-21-29(43)48-36(5,6)7/h8-11,22,26-28,31,42H,12-21H2,1-7H3,(H,37,45)(H,39,44)/t27-,28+,31-/m1/s1 |
InChI Key |
FCALOZVVIWIDED-CKIYMEHHSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCN(CC4)CCOCC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCN(CC4)CCOCC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of E3 Ligase Ligand-Linker Conjugates: A General Framework
For the attention of researchers, scientists, and drug development professionals, this guide provides a foundational understanding of the mechanism of action for E3 ligase ligand-linker conjugates, a promising class of therapeutic agents. Due to the proprietary or developmental nature of specific compounds like "E3 Ligase Ligand-linker Conjugate 102," detailed public information, quantitative data, and specific experimental protocols are often unavailable. Therefore, this document will focus on the generalized mechanism and principles that govern this class of molecules, illustrated with representative diagrams and methodologies.
Core Concept: Targeted Protein Degradation
E3 ligase ligand-linker conjugates are the cornerstone of a therapeutic strategy known as targeted protein degradation (TPD). Unlike traditional inhibitors that block the function of a target protein, these conjugates are designed to eliminate the protein from the cell entirely. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
The conjugate molecule is a heterobifunctional compound, meaning it has two distinct functional ends connected by a chemical linker. One end binds to a specific E3 ubiquitin ligase, and the other end binds to a protein of interest (POI) that is targeted for degradation.
The Mechanism of Action: A Step-by-Step Breakdown
The action of an E3 ligase ligand-linker conjugate can be dissected into a series of sequential steps, leading to the selective degradation of the target protein.
-
Ternary Complex Formation: The primary event is the formation of a ternary complex, where the conjugate molecule simultaneously binds to both the E3 ligase and the POI. This brings the target protein into close proximity with the E3 ligase, an enzyme that is normally responsible for marking cellular proteins for degradation.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a charged E2 ubiquitin-conjugating enzyme to the surface of the POI. This process is repeated multiple times to form a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome captures the polyubiquitinated POI, unfolds it, and cleaves it into small peptides, effectively eliminating it from the cell.
-
Recycling of the Conjugate: After the degradation of the target protein, the E3 ligase ligand-linker conjugate is released and can bind to another POI and E3 ligase, initiating another cycle of degradation. This catalytic nature allows a small amount of the conjugate to have a significant and sustained effect.
Caption: The catalytic cycle of targeted protein degradation mediated by an E3 ligase ligand-linker conjugate.
Key Experimental Protocols for Characterization
The development and characterization of E3 ligase ligand-linker conjugates involve a series of biochemical and cell-based assays to evaluate their efficacy and mechanism of action.
Table 1: Summary of Key Experimental Assays
| Assay Name | Purpose | Typical Quantitative Readout |
| Binding Assays | ||
| Surface Plasmon Resonance (SPR) | To measure the binding affinity and kinetics of the conjugate to the E3 ligase and the POI individually. | Equilibrium dissociation constant (KD), on-rate (ka), off-rate (kd) |
| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of binding between the conjugate and its target proteins. | Binding affinity (KD), enthalpy (ΔH), entropy (ΔS) |
| Ternary Complex Formation Assays | ||
| Proximity-Based Assays (e.g., FRET, BRET) | To detect and quantify the formation of the ternary complex in vitro or in live cells. | Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) signal |
| Co-immunoprecipitation (Co-IP) | To demonstrate the interaction between the E3 ligase and the POI in the presence of the conjugate. | Western blot band intensity of the co-precipitated protein |
| Protein Degradation Assays | ||
| Western Blotting | To measure the levels of the POI in cells treated with the conjugate. | Relative protein band intensity normalized to a loading control |
| In-Cell Western / High-Content Imaging | To quantify POI levels in a high-throughput format. | Fluorescence intensity corresponding to POI levels |
| Mass Spectrometry (Proteomics) | To globally assess changes in the proteome upon treatment with the conjugate, confirming selectivity. | Relative abundance of proteins |
| Functional Assays | ||
| Cell Viability/Proliferation Assays | To determine the downstream cellular consequences of POI degradation. | IC50 or GI50 values |
| Target Engagement Assays | To confirm that the conjugate is engaging the POI in the cellular context. | Changes in downstream signaling or biomarker levels |
General Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an E3 ligase ligand-linker conjugate.
Caption: A generalized workflow for the preclinical development of an E3 ligase ligand-linker conjugate.
Concluding Remarks
The field of targeted protein degradation is rapidly advancing, offering a novel therapeutic modality with the potential to address a wide range of diseases. While the specific details for "this compound" remain outside the public domain, the principles outlined in this guide provide a robust framework for understanding its potential mechanism of action. The successful development of such a conjugate will undoubtedly rely on a rigorous application of the experimental methodologies described herein to meticulously characterize its binding, degradation, and functional properties. As research progresses, it is anticipated that more detailed information on specific conjugates will become available, further enriching our understanding of this powerful therapeutic strategy.
A Technical Guide to the Role of the VHL Ligand in Proteolysis-Targeting Chimeras
This guide provides an in-depth analysis of the function and significance of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand within the framework of Proteolysis-Targeting Chimeras (PROTACs). For the purpose of this document, we will use the well-characterized BRD4-degrading PROTAC, MZ1, as a representative example of a VHL-recruiting E3 ligase ligand-linker conjugate.
Introduction to PROTACs and the Role of the VHL Ligand
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
The VHL ligand is a critical component that specifically binds to the VHL protein, a substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex (CRL2^VHL). By binding to VHL, the PROTAC brings the entire E3 ligase machinery into close proximity with the target protein. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
The choice of the E3 ligase ligand is crucial as it influences the degradation efficiency, selectivity, and potential for off-target effects. The VHL ligand, often a derivative of the VHL inhibitor VH032, is widely used due to its high affinity and well-understood binding mechanism.
Mechanism of Action: The Ternary Complex
The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, consisting of the POI, the PROTAC molecule, and the E3 ligase. In the case of MZ1, this is the BRD4-MZ1-VHL complex. The VHL ligand's role is to anchor the VHL E3 ligase to one end of the PROTAC, positioning it optimally to ubiquitinate the BRD4 protein bound at the other end.
The stability of this ternary complex is a key determinant of the rate of protein degradation. Cooperative interactions within the complex, where the binding of one protein increases the affinity for the other, can significantly enhance degradation potency.
Figure 1. General mechanism of action for a VHL-recruiting PROTAC.
Quantitative Analysis of VHL Ligand Interactions
The efficacy of a VHL-recruiting PROTAC is underpinned by measurable biophysical and cellular parameters. The following tables summarize key quantitative data for the MZ1 PROTAC.
Table 1: Binding Affinities of MZ1 Components
| Component | Binding Partner | Technique | Affinity (Kd) |
|---|---|---|---|
| VHL Ligand (VH032) | VHL | Isothermal Titration Calorimetry (ITC) | 186 nM |
| BRD4 Ligand (JQ1) | BRD4(BD2) | ITC | 99 nM |
| MZ1 | VHL | Surface Plasmon Resonance (SPR) | 69 nM |
| MZ1 | BRD4(BD2) | SPR | 27 nM |
Table 2: Ternary Complex Formation and Cellular Potency of MZ1
| Parameter | Description | Value |
|---|---|---|
| Cooperativity (α) | Enhancement of binding affinity in the ternary complex | ~5 |
| DC50 | Concentration for 50% protein degradation (BRD4) | ~25 nM (in HeLa cells) |
| Dmax | Maximum percentage of protein degradation | >90% |
Key Experimental Protocols
Detailed methodologies are essential for the accurate characterization of VHL-recruiting PROTACs.
4.1 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in solution.
-
Objective: To measure the proximity-induced energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other.
-
Materials:
-
His-tagged VHL/ElonginB/ElonginC (VBC) complex
-
GST-tagged POI (e.g., BRD4)
-
Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody labeled with a FRET acceptor (e.g., d2)
-
PROTAC of interest (e.g., MZ1)
-
Assay buffer (e.g., PBS, 0.1% BSA)
-
Microplate reader with TR-FRET capability
-
-
Protocol:
-
Prepare a solution containing the VBC complex and the anti-His donor antibody.
-
Prepare a solution containing the POI and the anti-GST acceptor antibody.
-
In a microplate, add a fixed concentration of the VBC/antibody solution and the POI/antibody solution.
-
Add varying concentrations of the PROTAC to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow complex formation.
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it against the PROTAC concentration.
-
An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugates for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Therapeutic Intervention
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest.[2][3] E3 ligase ligand-linker conjugates are pivotal intermediates in the synthesis of these powerful molecules, providing a modular platform for the rapid development of novel degraders. This guide provides a comprehensive overview of E3 ligase ligand-linker conjugates, with a focus on those utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, a key component of "E3 Ligase Ligand-linker Conjugate 102".
The Core Component: E3 Ligase Ligand-Linker Conjugates
An E3 ligase ligand-linker conjugate is a synthetic molecule composed of two key moieties: a ligand that binds to an E3 ubiquitin ligase and a chemical linker with a reactive handle. These conjugates serve as a foundational building block for the construction of PROTACs. By attaching a ligand for a specific protein of interest (POI) to the linker's reactive site, a complete PROTAC molecule is formed.
"this compound" is a representative of this class of molecules, comprising:
-
The E3 Ligase Ligand: (S,R,S)-AHPC (a derivative of VH032) This small molecule is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] The VHL protein is a crucial component of the cellular machinery responsible for recognizing and marking proteins for degradation.[5]
-
The Linker: A chemical chain that connects the E3 ligase ligand to what will be the ligand for the target protein. The nature, length, and attachment point of the linker are critical for the efficacy of the final PROTAC molecule.[3][6]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The ultimate function of an E3 ligase ligand-linker conjugate is realized when it is incorporated into a PROTAC. The resulting PROTAC orchestrates the degradation of a target protein through the ubiquitin-proteasome system (UPS). This process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, due to its bifunctional nature, simultaneously binds to the protein of interest (POI) and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is catalyzed by the recruited E3 ligase.[7][8]
-
Polyubiquitination: A chain of ubiquitin molecules (polyubiquitination) is assembled on the POI, which acts as a signal for degradation.[1][9]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery.
-
Catalytic Cycle: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, allowing it to act catalytically at sub-stoichiometric concentrations.
Visualizing the Pathway: PROTAC-Mediated Protein Degradation
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Data: Evaluating PROTAC Efficacy
The efficacy of PROTACs derived from E3 ligase ligand-linker conjugates is assessed using several key metrics. The most common are the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the binding affinity (Kd) of the ligands to their respective proteins.
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Dmax (%) | VHL Ligand Binding Affinity (Kd) | Reference |
| ARV-771 | (S,R,S)-AHPC derivative | BET proteins | 22Rv1 | <1 nM | >95% | Not specified | [10] |
| MZ1 | VH032 | BRD4 | HeLa | 29 nM | >90% | Not specified | [10] |
| GP262 | VH032 | PI3Kγ / mTOR | MDA-MB-231 | 42.23 nM / 45.4 nM | 88.6% / 74.9% | Not specified | [11] |
| Compound 139 | Heterocyclic VHL Ligand | BRD4 | PC3 | 3.3 nM | 97% | 29 nM | [4] |
| VH032 | - | VHL | - | - | - | 185 nM | [4] |
| VH101 | - | VHL | - | - | - | 44 nM | [4] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful development and characterization of PROTACs. Below are methodologies for two key experiments.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the foundational assay for quantifying target protein degradation.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium.
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
6. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is crucial for verifying the PROTAC's mechanism of action by demonstrating the formation of the POI-PROTAC-E3 ligase ternary complex.
1. Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat the cells with the PROTAC or a vehicle control for 4-6 hours.
-
Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
2. Pre-clearing the Lysate:
-
To 1 mg of total protein lysate, add Protein A/G agarose (B213101) beads.
-
Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
To the pre-cleared lysate, add a primary antibody against the E3 ligase (e.g., anti-VHL). As a negative control, use a non-specific IgG antibody.
-
Incubate overnight at 4°C on a rotator.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
4. Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads three times with ice-cold wash buffer to remove non-specifically bound proteins.
5. Elution and Western Blot Analysis:
-
Resuspend the beads in 2x Laemmli sample buffer and boil to elute the proteins.
-
Perform SDS-PAGE and Western blot analysis on the eluted samples.
-
Probe the membrane with primary antibodies against the target protein and the E3 ligase to confirm their co-immunoprecipitation.
Visualizing the Workflow: Characterizing a Novel PROTAC
Caption: A flowchart outlining the key steps in the synthesis and characterization of a novel PROTAC.
Conclusion
E3 ligase ligand-linker conjugates, such as those based on the VHL ligand (S,R,S)-AHPC, are indispensable tools in the field of targeted protein degradation. They provide a versatile and efficient platform for the design and synthesis of novel PROTACs. A thorough understanding of their mechanism of action, coupled with rigorous experimental characterization, is paramount for the development of the next generation of therapeutics capable of targeting and eliminating disease-causing proteins with high specificity and potency.
References
- 1. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prereview.org [prereview.org]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. Ubiquitination Cascade Interactive Pathway: R&D Systems [rndsystems.com]
- 8. Ubiquitination | Signaling Pathways | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structural Analysis of E3 Ligase Ligand-linker Conjugate 102
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the structural and functional analysis of E3 Ligase Ligand-linker Conjugate 102, a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). Given that specific experimental data for "Conjugate 102" is not publicly available, this guide presents a comprehensive framework based on its known components and established methodologies for analogous compounds.
Introduction to E3 Ligase Ligand-linker Conjugates and PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to degrade specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
E3 ligase ligand-linker conjugates are crucial building blocks for PROTAC synthesis.[4] They consist of the E3 ligase-recruiting moiety pre-attached to a linker, ready for conjugation to a POI ligand. "this compound" is identified as a conjugate containing (S,R,S)-AHPC, a ligand for the von Hippel-Lindau (VHL) E3 ligase.[4] VHL is one of the most widely used E3 ligases in PROTAC design due to its well-characterized interaction with its endogenous substrate, the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α).[5][6]
Structural Composition of this compound
This compound is composed of two primary moieties:
-
The VHL Ligand: (S,R,S)-AHPC (S,R,S)-AHPC, also known as VH032-NH2, is a potent small molecule ligand that mimics the hydroxylated proline residue of HIF-1α, enabling it to bind to the substrate recognition pocket of VHL.[4][7] Its chemical structure is foundational to its function in recruiting the VHL E3 ligase complex.[4][7][8]
-
The Linker The specific structure of the linker in Conjugate 102 is not detailed in publicly available sources. However, linkers in such conjugates are typically polyethylene (B3416737) glycol (PEG) or alkyl chains of varying lengths. These linkers are often functionalized with a reactive group (e.g., an NHS ester, an azide, or an alkyne) to facilitate covalent attachment to a ligand for a target protein.[3]
The overall structure of the conjugate is therefore the (S,R,S)-AHPC core connected to a linker, which provides a point of attachment for a target protein ligand to form a complete PROTAC molecule.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action for a PROTAC derived from a VHL ligand-linker conjugate and a typical experimental workflow for its structural analysis.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for structural analysis.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from the structural and functional analysis of a VHL ligand-linker conjugate.
Table 1: Binding Affinity Data
| Assay Method | Ligand | Target | Kd (nM) |
| Surface Plasmon Resonance (SPR) | (S,R,S)-AHPC | VHL Complex | 50 - 200 |
| Isothermal Titration Calorimetry (ITC) | (S,R,S)-AHPC | VHL Complex | 100 - 500 |
| Fluorescence Polarization (FP) | (S,R,S)-AHPC | VHL Complex | 75 - 300 |
Note: These values are representative for high-affinity VHL ligands and would need to be experimentally determined for Conjugate 102.
Table 2: X-ray Crystallography Data
| Parameter | Value |
| PDB ID | N/A (Hypothetical) |
| Resolution (Å) | 1.8 - 2.5 |
| Rwork / Rfree | 0.18 / 0.22 |
| Space Group | P212121 |
| Unit Cell Dimensions (Å) | a=50, b=80, c=120 |
| RMSD (bonds) (Å) | < 0.01 |
| RMSD (angles) (°) | < 1.5 |
Note: This table presents typical high-quality crystallographic data for a VHL-ligand complex.[6]
Experimental Protocols
Detailed methodologies for key experiments in the structural analysis of a VHL ligand-linker conjugate are provided below.
A common construct for structural and biophysical studies is the VHL-ElonginB-ElonginC (VBC) complex.[6]
-
Cloning and Expression: Human VHL (residues 54-213), Elongin B (full length), and Elongin C (full length) are cloned into a suitable expression vector (e.g., pETDuet-1) for co-expression in E. coli (e.g., BL21(DE3) strain). A hexahistidine (6xHis) tag is typically appended to one of the subunits (e.g., Elongin C) for affinity purification.
-
Cell Culture and Induction: Transformed E. coli are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are incubated overnight at 18°C.
-
Lysis and Clarification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 1 mM TCEP), and lysed by sonication. The lysate is clarified by ultracentrifugation.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20-40 mM imidazole, and the VBC complex is eluted with buffer containing 250-500 mM imidazole.
-
Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC (e.g., using a Superdex 200 column) in a buffer suitable for downstream applications (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Protein purity is assessed by SDS-PAGE.
This protocol outlines the co-crystallization method.[9][10][11]
-
Complex Formation: Purified VBC complex (e.g., at 10 mg/mL) is incubated with a 3 to 5-fold molar excess of the VHL ligand (dissolved in a suitable solvent like DMSO) for 1-2 hours on ice.
-
Crystallization Screening: The VBC-ligand complex is subjected to high-throughput crystallization screening using the sitting-drop or hanging-drop vapor diffusion method at a controlled temperature (e.g., 20°C). A variety of commercial screens are used to sample different pH, precipitant, and salt conditions.
-
Crystal Optimization and Growth: Conditions that yield initial crystal hits are optimized by varying the concentrations of protein, ligand, and crystallant to obtain diffraction-quality single crystals.
-
Data Collection: Crystals are cryo-protected (e.g., by soaking in a solution containing the mother liquor and 20-25% glycerol) and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[12]
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known VBC structure (e.g., PDB ID: 1LM8) as a search model. The ligand is then built into the resulting electron density map, and the entire complex is refined to produce the final atomic model.[11][12]
FP is a solution-based technique to measure binding affinities.[2]
-
Assay Principle: This assay measures the change in polarization of a fluorescently-labeled VHL ligand (a "tracer") upon binding to the larger VBC protein complex. Unbound tracer tumbles rapidly, resulting in low polarization, while the bound tracer tumbles slowly, leading to high polarization. A competitive assay is set up where an unlabeled ligand (e.g., Conjugate 102) competes with the tracer for binding to VHL, causing a decrease in polarization.
-
Reagents and Plate Setup:
-
Assay Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
Fluorescent Tracer: A known VHL ligand conjugated to a fluorophore (e.g., BODIPY FL VH032).[2]
-
Protein: Purified VBC complex.
-
Competitor: Serial dilutions of the test compound (Conjugate 102).
-
The assay is performed in a low-volume, black, 384-well plate.
-
-
Assay Procedure:
-
Add a fixed concentration of VBC complex and fluorescent tracer to all wells.
-
Add serial dilutions of the test compound or DMSO (as a control).
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
The data are plotted as polarization versus the logarithm of the competitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
NMR can provide structural information in solution and confirm ligand binding.[1][13][14]
-
Sample Preparation:
-
For ligand-observe experiments like WaterLOGSY or Saturation Transfer Difference (STD) NMR, samples are prepared with the VBC complex (e.g., 10-20 µM) and the ligand (e.g., 100-200 µM) in a deuterated buffer (e.g., phosphate (B84403) buffer in D2O).
-
For protein-observe experiments (e.g., 1H-15N HSQC), isotopically labeled (15N) VBC complex is required.
-
-
Ligand-Observe NMR (e.g., WaterLOGSY):
-
This experiment detects the transfer of magnetization from bulk water to the ligand.
-
In the presence of a protein, water molecules in the protein's hydration shell transfer magnetization to the bound ligand. When the ligand dissociates, it carries this "memory," resulting in a positive NOE signal.
-
This confirms that the ligand binds to the protein.[1]
-
-
Protein-Observe NMR (1H-15N HSQC):
-
A 2D HSQC spectrum is recorded for the 15N-labeled VBC complex in the absence and presence of the ligand.
-
Each peak in the spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Upon ligand binding, residues in the binding pocket will experience a change in their chemical environment, leading to shifts in the positions of their corresponding peaks (chemical shift perturbations).
-
Mapping these shifts onto the protein structure reveals the ligand's binding site.[13]
-
Disclaimer: This document is a technical guide based on established scientific principles and data from analogous compounds. The specific structural details, quantitative data, and optimal experimental conditions for "this compound" would require direct experimental investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. (S, R, S)-AHPC-PEG2-NHS ester, 2757045-58-0 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Structure of the VHL-ElonginC-ElonginB complex: implications for VHL tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 13. researchgate.net [researchgate.net]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
Investigating the Binding Affinity of E3 Ligase Ligand-Linker Conjugates to VHL: A Technical Guide
This technical guide provides an in-depth overview of the binding affinity of E3 ligase ligand-linker conjugates to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The VHL protein is a key component of the Cullin-RING E3 ubiquitin ligase complex, which plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation.[1][2][3] The ability to hijack this system using PROTACs has emerged as a powerful therapeutic strategy.[4] PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's degradation.
"E3 Ligase Ligand-linker Conjugate 102" represents a class of molecules that serve as intermediates in the synthesis of PROTACs.[5][6] These conjugates consist of a ligand that binds to an E3 ligase, in this case, VHL, and a linker for subsequent attachment to a target protein ligand.[5][6] A common VHL ligand used in these conjugates is (S,R,S)-AHPC, which is based on the well-characterized VHL ligand, VH032.[5][6] Understanding the binding affinity of these conjugates to VHL is paramount for the successful design of potent and selective PROTACs.
Quantitative Binding Data of VHL Ligands
The binding affinity of various ligands to the VHL E3 ligase has been characterized using multiple biophysical techniques. The following table summarizes key binding data for representative VHL ligands.
| Ligand | Binding Affinity (KD, nM) | Assay Method | Reference |
| VH032 | 185 | Isothermal Titration Calorimetry (ITC) | [7] |
| VH101 | 44 | Isothermal Titration Calorimetry (ITC) | [7] |
Note: Specific binding data for a molecule designated solely as "this compound" is not publicly available. The data presented here is for well-established VHL ligands that are commonly incorporated into such conjugates.
Experimental Protocols
Several experimental methods are employed to determine the binding affinity of ligands to VHL. Below are detailed protocols for common assays.
1. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This competitive assay format measures the binding of a test compound to VHL by its ability to displace a fluorescently labeled VHL ligand.[8]
-
Materials:
-
96- or 384-well low volume white plates
-
6His-tagged human VHL protein complex
-
VHL-Red Ligand (fluorescent probe)
-
Anti-6His Europium Cryptate-labeled antibody
-
Test compounds (e.g., this compound)
-
Assay buffer
-
-
Protocol:
-
Dispense test compounds or standards into the assay plate.
-
Add the 6His-tagged VHL protein complex to each well.
-
Add the HTRF reagents: the anti-6His antibody labeled with Europium cryptate and the VHL-Red Ligand. These can be pre-mixed.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on an HTRF-compatible reader to measure the fluorescence resonance energy transfer (FRET) signal.
-
A decrease in the FRET signal indicates displacement of the VHL-Red Ligand by the test compound, from which binding affinity can be calculated.[8]
-
2. Fluorescence Polarization (FP) Binding Assay
This assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled VHL probe upon binding to the larger VHL protein complex.[9]
-
Materials:
-
Black 96- or 384-well plates
-
VHL protein complex (e.g., ELOB/ELOC/VHL Complex)
-
Fluorescently labeled VHL probe (e.g., BDY FL VH032)
-
Test compounds
-
VHL Assay Buffer
-
Fluorescent microplate reader capable of measuring fluorescence polarization
-
-
Protocol:
-
Prepare serial dilutions of the test inhibitor.
-
In the assay plate, add VHL Assay Buffer, the VHL protein complex, and the test inhibitor.
-
Incubate for 60 minutes at room temperature with slow shaking.
-
Add the fluorescently labeled VHL probe to all wells.
-
Incubate for an additional 30-45 minutes at room temperature with slow shaking.
-
Measure the fluorescence polarization. A decrease in polarization indicates that the test compound has displaced the fluorescent probe from VHL.[9][10]
-
Visualizations
VHL Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving the VHL E3 ligase complex and its primary substrate, HIF-1α.
Caption: VHL-mediated degradation of HIF-1α under normoxic conditions.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines a general workflow for determining the binding affinity of a compound to VHL using a competitive binding assay.
Caption: Workflow for a competitive VHL binding assay.
Conclusion
The development of effective VHL-recruiting PROTACs relies on a thorough understanding of the binding interactions between the VHL E3 ligase and the corresponding ligand. While specific data for "this compound" is not available, the principles and methodologies outlined in this guide, using well-characterized VHL ligands as a reference, provide a solid framework for researchers to assess the binding affinity of their own VHL-targeting conjugates. The provided experimental protocols and diagrams serve as a practical resource for the design and execution of these critical binding studies.
References
- 1. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 2. academic.oup.com [academic.oup.com]
- 3. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
The Ascendancy of E3 Ligase Ligands: A Technical Guide to Fueling PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis-Targeting Chimeras (PROTACs), a therapeutic modality that commandeers the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] At the heart of this technology lies the critical interaction between the PROTAC molecule and an E3 ubiquitin ligase. The evolution of ligands that specifically bind to these E3 ligases has been a key driver of progress, expanding the scope and efficacy of PROTACs.[4][5] This technical guide provides an in-depth exploration of the evolution of E3 ligase ligands, summarizing key data, detailing experimental protocols, and visualizing the intricate processes involved.
The Evolving Landscape of E3 Ligase Recruitment
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][6] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[7] While over 600 E3 ligases are encoded in the human genome, the development of PROTACs has been predominantly focused on a select few.[8][9]
Initially, the lack of high-quality, small-molecule E3 ligase ligands was a significant bottleneck in the development of drug-like PROTACs.[10] The breakthrough came with the development of non-peptidic small-molecule ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN), which transformed the field and paved the way for the first wave of PROTACs to enter clinical trials.[2][3][5]
The Canonical Quartet: VHL, CRBN, MDM2, and IAP
The majority of PROTACs developed to date recruit one of four E3 ligases: VHL, CRBN, MDM2, and IAP.[1][11]
-
Von Hippel-Lindau (VHL): VHL is a widely expressed E3 ligase, and the development of potent small-molecule ligands has made it a popular choice for PROTAC design.[12] VHL ligands typically mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) protein. Several VHL-based PROTACs are currently in clinical development.[13]
-
Cereblon (CRBN): CRBN, a substrate receptor for the CUL4A E3 ligase complex, gained prominence as a PROTAC target following the discovery that the teratogenic effects of thalidomide (B1683933) were due to its binding to CRBN and subsequent degradation of neosubstrate proteins.[6][] Ligands for CRBN are derived from immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[][15] The smaller size and favorable drug-like properties of CRBN ligands have made them a popular choice in PROTAC design.[][]
-
Mouse Double Minute 2 Homolog (MDM2): MDM2 is an E3 ligase that negatively regulates the p53 tumor suppressor.[8][17] Inhibitors of the MDM2-p53 interaction, such as nutlin-3 (B1677040) and its derivatives, have been repurposed as E3 ligase ligands for PROTACs.[18][19] MDM2-recruiting PROTACs have shown promise in degrading various oncoproteins.[9]
-
Inhibitor of Apoptosis Proteins (IAPs): IAPs are a family of E3 ligases that regulate apoptosis.[20] Small-molecule IAP antagonists, such as bestatin (B1682670) and its derivatives, have been successfully used to recruit cIAP1 for the degradation of target proteins.[20][21] PROTACs that recruit IAPs are also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[20]
Quantitative Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is determined by several factors, including the binding affinities of its ligands for the POI and the E3 ligase, as well as the stability and cooperativity of the ternary complex. The following tables summarize key quantitative data for representative ligands of the four canonical E3 ligases.
| E3 Ligase | Ligand Class | Representative Ligand | Binding Affinity (Kd/IC50) | PROTAC DC50 Range | PROTAC Dmax Range | References |
| VHL | Hypoxy-inducible factor 1α (HIF-1α) mimetics | VH032 | 190 nM (Kd) | 1 - 100 nM | >80% | [13] |
| VH298 | 104 nM (Kd) | 10 - 500 nM | >70% | [13] | ||
| CRBN | Immunomodulatory imide drugs (IMiDs) | Pomalidomide | ~1 µM (IC50) | 0.1 - 50 nM | >90% | [][] |
| Lenalidomide | ~1 µM (IC50) | 1 - 100 nM | >90% | [][] | ||
| Thalidomide | ~1.8 µM (Kd) | 10 - 1000 nM | >60% | [] | ||
| MDM2 | Nutlin derivatives | Nutlin-3 | 90 nM (IC50) | 100 - 1000 nM | 50-80% | [18][19] |
| RG7388 | <10 nM (IC50) | 50 - 500 nM | 60-90% | [9][19] | ||
| IAP | Bestatin derivatives | Bestatin | ~1 µM (IC50) | 10 - 500 nM | >70% | [20] |
| LCL161 | <1 nM (IC50) | 1 - 100 nM | >80% | [20] |
Table 1: Quantitative data for canonical E3 ligase ligands and their corresponding PROTACs. DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.
Beyond the Quartet: The Next Wave of E3 Ligase Ligands
A critical limitation of the current PROTAC technology is its reliance on a small number of E3 ligases.[1][11] To overcome this, significant efforts are underway to discover ligands for novel E3 ligases.[2][4] This expansion of the E3 ligase toolbox promises to broaden the scope of degradable proteins and address potential resistance mechanisms.[11]
Recent successes include the development of ligands for:
-
RNF4: Identified through activity-based protein profiling.[1]
-
RNF114: Recruited via a covalent natural product ligand.[1]
-
DCAF11: Engaged by alkenyl oxindoles.[1]
-
GID4: Leveraged for targeted protein degradation using a noncovalent small molecule.[4]
-
KLHDC2: Co-opted using newly developed small-molecule ligands.[4]
The discovery of these new ligands is being driven by innovative approaches such as target-based screening, phenotypic screening, DNA-encoded libraries (DELs), and covalent ligand discovery.[2][3][4]
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the intricate processes of PROTAC technology, the following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Detailed Experimental Protocols
A robust evaluation of PROTAC efficacy requires a suite of well-defined experimental protocols. The following sections provide detailed methodologies for key assays.
Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.[7]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[22]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[7]
-
Wash the membrane three times with TBST.[7]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Repeat the immunoblotting process for the loading control antibody.[22]
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[7]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.[7]
-
In-Cell Ubiquitination Assay
Objective: To detect the ubiquitination of the target protein following PROTAC treatment.[23]
Materials:
-
Cells treated with PROTAC, vehicle control, and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing deubiquitinase inhibitors)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibody against ubiquitin for Western blotting
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor to allow accumulation of ubiquitinated proteins. Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads to pull down the complex.
-
Wash the beads to remove non-specific binding proteins.[22]
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform a Western blot on the eluted proteins using an antibody against ubiquitin to detect the polyubiquitin (B1169507) chains on the target protein.[23]
-
Ternary Complex Formation Assays (e.g., TR-FRET)
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[24]
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore. When the molecules are in close proximity (as in a ternary complex), excitation of the donor leads to energy transfer and emission from the acceptor.
Materials:
-
Purified POI and E3 ligase proteins
-
PROTAC compound
-
Donor-labeled antibody or tag for one protein (e.g., terbium-labeled anti-His antibody)
-
Acceptor-labeled antibody or tag for the other protein (e.g., fluorescently labeled anti-GST antibody)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Assay Setup: In a microplate, combine the purified POI, E3 ligase, and varying concentrations of the PROTAC.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies/reagents that specifically bind to each protein.
-
Incubation: Incubate the plate to allow for complex formation and antibody binding.
-
Measurement: Measure the TR-FRET signal using a microplate reader. An increased TR-FRET signal indicates the formation of the ternary complex.[24]
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).
Conclusion and Future Outlook
The evolution of E3 ligase ligands has been a transformative force in the development of PROTAC technology. From the initial reliance on a handful of E3 ligases, the field is now rapidly expanding to include a more diverse repertoire of these crucial cellular machines.[4][11] This expansion, coupled with the continuous optimization of existing ligands, is paving the way for the development of more potent, selective, and tissue-specific protein degraders.[15][] The methodologies and data presented in this guide provide a solid foundation for researchers to navigate this exciting and rapidly evolving field, ultimately accelerating the discovery and development of novel therapeutics for a wide range of diseases.
References
- 1. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 9. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 15. pubs.acs.org [pubs.acs.org]
- 17. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective | Scilit [scilit.com]
- 18. researchgate.net [researchgate.net]
- 19. scienceopen.com [scienceopen.com]
- 20. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Ubiquitination Assay - Profacgen [profacgen.com]
- 24. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide on the Significance of the Linker in E3 Ligase Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3][4] While the warhead and E3 ligase ligand determine the targeting specificity, the linker is far from a passive spacer. Its composition, length, flexibility, and attachment points are critical determinants of the efficacy, selectivity, and overall pharmacological properties of the E3 ligase conjugate.[1][3] This guide provides a comprehensive technical overview of the linker's significance, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
The fundamental role of the linker is to bridge the POI and an E3 ligase, bringing them into close proximity to facilitate the formation of a stable and productive ternary complex.[1][5] This ternary complex is the cornerstone of PROTAC-mediated protein degradation, enabling the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[6][7][8]
The Critical Role of the Linker in Ternary Complex Formation
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation. The linker plays a pivotal role in this process by influencing:
-
Proximity and Orientation: The linker must be of an optimal length to span the distance between the POI and the E3 ligase, allowing for productive interactions.[9][] A linker that is too short may lead to steric clashes, preventing the formation of the ternary complex.[9][][11] Conversely, a linker that is too long may not effectively bring the two proteins together for efficient ubiquitination.[9][][11]
-
Conformational Flexibility: The flexibility of the linker can accommodate the conformational changes required for the two proteins to bind effectively.[1][9] Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are commonly used.[12][9] However, more rigid linkers incorporating moieties like piperazine (B1678402) or triazole rings can pre-organize the PROTAC into an active conformation, enhancing selectivity.[12][9]
-
Binding Affinity and Cooperativity: A well-designed linker can optimize the orientation of the two ligands, enhancing the binding affinity and cooperativity within the ternary complex.[2] Cooperativity refers to the phenomenon where the binding of one protein to the PROTAC increases the affinity for the other protein.
Impact of Linker Properties on PROTAC Performance
The physicochemical properties of the linker significantly impact the overall performance of the PROTAC molecule.
Linker Composition
The chemical makeup of the linker influences several key attributes:
-
Solubility and Cell Permeability: The hydrophilicity or hydrophobicity of the linker affects the PROTAC's solubility and ability to cross cell membranes.[1][9] Hydrophilic linkers, like PEG, can improve aqueous solubility, while more hydrophobic linkers can enhance cell penetration.[1][12]
-
Metabolic Stability: The linker's structure can influence the metabolic stability of the PROTAC, affecting its half-life and duration of action in a biological system.[1][9]
-
Ternary Complex Stability: The linker can form direct interactions with the POI or E3 ligase, contributing to the stability of the ternary complex.[13] Aromatic linkers, for instance, can participate in π-π stacking interactions.[12]
Linker Length
The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[5][14]
-
Optimal Length: Studies have shown that there is often a "sweet spot" for linker length to achieve maximal degradation.[5] For example, in the degradation of the estrogen receptor (ER), a 16-atom linker was found to be optimal.[15][16]
-
Selectivity: Altering the linker length can also impart selectivity for the degradation of different proteins.[3]
Attachment Points
The points at which the linker is connected to the POI and E3 ligase ligands are crucial.[1][14]
-
Exit Vector: The exit vector of the linker from the ligand-binding pocket can significantly influence the relative orientation of the recruited proteins and the stability of the ternary complex.[14]
Quantitative Data on Linker Optimization
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy.
Table 1: Impact of Linker Length on BRD4 Degradation [14]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl Chain | 8 | >1000 | <10 |
| PROTAC B | Alkyl Chain | 12 | 150 | 65 |
| PROTAC C | Alkyl Chain | 16 | 25 | >95 |
| PROTAC D | Alkyl Chain | 20 | 200 | 70 |
DC50: Concentration of PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of degradation achieved.
Table 2: Impact of Linker Composition on BRD4 Degradation [14]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC E | Alkyl Chain | 16 | 25 | >95 |
| PROTAC F | PEG | 16 | 15 | >95 |
| PROTAC G | Rigid Piperazine | 16 | 80 | 85 |
Experimental Protocols
Detailed methodologies for key experiments cited in the development and characterization of E3 ligase conjugates are provided below.
Protocol 1: Western Blot for PROTAC-Induced Degradation[9]
This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time. Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.[7]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[7]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation[18][19]
This protocol describes the use of SPR to measure the binding affinities and kinetics of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated)
-
Purified E3 ligase (biotinylated)
-
Purified target protein (POI)
-
PROTAC compound
-
Running buffer
Procedure:
-
E3 Ligase Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC to E3 Ligase): Flow a series of PROTAC concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Binary Interaction (PROTAC to POI): Immobilize the POI and flow the PROTAC over the surface to determine the binary KD.
-
Ternary Complex Formation:
-
Inject a saturating concentration of the POI mixed with a series of PROTAC concentrations over the immobilized E3 ligase.
-
Alternatively, pre-incubate the PROTAC with the POI before injecting the mixture over the E3 ligase surface.[14]
-
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. This allows for the calculation of the cooperativity factor (α).[17]
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization[18][20]
ITC is used to directly measure the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
Materials:
-
ITC instrument
-
Purified E3 ligase
-
Purified target protein (POI)
-
PROTAC compound
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and the PROTAC into the same buffer to minimize heat of dilution effects.
-
Binary Titration (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Titrate the PROTAC into the E3 ligase and measure the heat changes.
-
Binary Titration (PROTAC into POI): Fill the ITC cell with the POI solution and the syringe with the PROTAC solution. Titrate to determine the binding thermodynamics.
-
Ternary Complex Titration: To measure the thermodynamics of ternary complex formation, pre-saturate the POI with the PROTAC and titrate this complex into the E3 ligase solution in the cell.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.[18]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Catalytic cycle of PROTAC-mediated protein degradation.[14]
Caption: The ubiquitin-proteasome enzymatic cascade.[19]
Caption: A rational workflow for PROTAC linker selection.[14]
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders.[1][14] It is no longer considered a mere spacer but a key component that influences ternary complex formation, physicochemical properties, and ultimately, the biological activity of the E3 ligase conjugate.[3][12] By systematically evaluating linker composition, length, and attachment points using a combination of biophysical and cellular assays, researchers can optimize PROTAC performance.[14] The continued exploration of novel linker chemistries and the application of computational modeling will further accelerate the development of this promising therapeutic modality.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. precisepeg.com [precisepeg.com]
- 13. jove.com [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. o2hdiscovery.co [o2hdiscovery.co]
- 18. tandfonline.com [tandfonline.com]
- 19. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Conjugation of a Target Protein Ligand to E3 Ligase Ligand-linker Conjugate 102
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
This document provides a detailed protocol for the final and crucial step in PROTAC synthesis: the conjugation of a target protein ligand to a pre-formed E3 ligase ligand-linker conjugate. Specifically, this protocol focuses on the use of E3 Ligase Ligand-linker Conjugate 102 , which comprises the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, attached to a linker.[3] For the purpose of this illustrative protocol, we will assume that the linker component of this compound terminates in an azide (B81097) (-N3) functional group, a common feature in PROTAC synthesis that allows for highly efficient and specific "click chemistry" conjugation.
Signaling Pathway and Experimental Workflow
The overall process, from the synthesized PROTAC to the degradation of the target protein, follows a well-defined signaling pathway. The experimental workflow to generate and validate the PROTAC is a multi-step process involving synthesis, purification, and various biochemical and cellular assays.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and validation.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol describes the conjugation of an alkyne-functionalized target protein ligand to the azide-terminated this compound.
Materials and Reagents:
| Reagent | Supplier | Purpose |
| This compound (azide) | MedchemExpress | E3 ligase ligand with azide linker |
| Alkyne-functionalized target protein ligand | Synthesized | Target protein binding moiety |
| Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | Copper catalyst precursor |
| Sodium ascorbate (B8700270) | Sigma-Aldrich | Reducing agent for Cu(I) formation |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | Cu(I) stabilizing ligand (optional) |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | Solvent |
| tert-Butanol (t-BuOH) | Sigma-Aldrich | Co-solvent |
| Deionized water | Millipore | Solvent |
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized target protein ligand in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
(Optional) Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the this compound stock solution (1.0 equivalent).
-
Add the alkyne-functionalized target protein ligand stock solution (1.0-1.2 equivalents).
-
Add a solvent mixture, such as DMSO/t-BuOH/water (e.g., in a 4:1:1 ratio), to achieve a final reaction concentration of 1-5 mM.
-
(Optional) If using THPTA, add the THPTA stock solution (0.5-1.0 equivalent).
-
Add the CuSO₄·5H₂O stock solution (0.1-0.2 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (0.5-1.0 equivalent).
-
-
Reaction Conditions and Monitoring:
-
Seal the reaction vial and stir the mixture at room temperature.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DMSO and filter to remove any solids.
-
Purify the crude PROTAC product by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Quantitative Data Summary (Illustrative):
| Parameter | Typical Value | Method of Determination |
| Reaction Yield | 60-95% | Isolated yield after HPLC |
| Product Purity | >95% | HPLC, LC-MS |
| Molecular Weight | Confirmed | Mass Spectrometry (MS) |
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the efficacy of the newly synthesized PROTAC in degrading its target protein in a cellular context.[1][4]
Materials and Reagents:
| Reagent | Supplier | Purpose |
| Cell line expressing the target protein | ATCC | Biological system for testing |
| Synthesized PROTAC | From Protocol 1 | Test compound |
| DMSO | Sigma-Aldrich | Vehicle control |
| Cell culture medium and supplements | Gibco | Cell growth |
| RIPA lysis buffer with protease inhibitors | Cell Signaling | Protein extraction |
| BCA Protein Assay Kit | Thermo Fisher | Protein quantification |
| Primary antibody against the target protein | Abcam | Detection of target protein |
| Primary antibody for loading control (e.g., GAPDH, β-actin) | Cell Signaling | Normalization of protein levels |
| HRP-conjugated secondary antibody | Jackson Immuno | Signal detection |
| Chemiluminescent substrate | Thermo Fisher | Visualization |
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO) group.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Collect the cell lysates and clarify them by centrifugation.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Probe the same membrane with a primary antibody for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Quantitative Data Summary (Illustrative):
| Parameter | Typical Value Range | Method of Determination |
| DC₅₀ | 1 - 100 nM | Dose-response curve from Western blot |
| Dₘₐₓ | >80% | Dose-response curve from Western blot |
Protocol 3: Ternary Complex Formation Assay using AlphaLISA
This protocol provides a method to assess the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is a critical step in PROTAC-mediated degradation.
Materials and Reagents:
| Reagent | Supplier | Purpose |
| Recombinant tagged target protein (e.g., GST-tag) | In-house/Commercial | Target protein for the assay |
| Recombinant tagged E3 ligase (e.g., His-tag) | In-house/Commercial | E3 ligase for the assay |
| Synthesized PROTAC | From Protocol 1 | Inducer of ternary complex formation |
| AlphaLISA Acceptor beads (e.g., anti-GST) | PerkinElmer | Detection of tagged target protein |
| AlphaLISA Donor beads (e.g., anti-His) | PerkinElmer | Detection of tagged E3 ligase |
| AlphaLISA-compatible microplates | Greiner | Assay plate |
| AlphaLISA-compatible plate reader | PerkinElmer | Signal detection |
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the synthesized PROTAC in the appropriate assay buffer.
-
Prepare solutions of the tagged recombinant target protein and tagged E3 ligase at the desired concentrations in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well microplate, add the target protein, E3 ligase, and the serially diluted PROTAC.
-
Incubate the plate at room temperature for 1 hour to allow for ternary complex formation.
-
-
Bead Addition and Incubation:
-
Add the AlphaLISA Acceptor beads and Donor beads to the wells.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Signal Detection and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The formation of the ternary complex brings the donor and acceptor beads into proximity, generating a chemiluminescent signal.
-
Plot the AlphaLISA signal against the PROTAC concentration to observe the characteristic "hook effect," which is indicative of ternary complex formation.
-
Quantitative Data Summary (Illustrative):
| Parameter | Typical Value Range | Method of Determination |
| Ternary Complex EC₅₀ | 10 - 500 nM | AlphaLISA dose-response curve |
Conclusion
The successful conjugation of a target protein ligand to an E3 ligase ligand-linker conjugate is a pivotal step in the development of novel PROTAC-based therapeutics. The protocols outlined in these application notes provide a comprehensive guide for the synthesis, purification, and functional characterization of these powerful molecules. By following these detailed methodologies, researchers can efficiently generate and evaluate new PROTACs, accelerating the discovery of innovative treatments for a wide range of diseases.
References
Application Notes and Protocols: E3 Ligase Ligand-Linker Conjugates in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of E3 ligase ligand-linker conjugates in the development of Proteolysis Targeting Chimeras (PROTACs) for cancer research. While "E3 Ligase Ligand-linker Conjugate 102" is commercially available as an intermediate for PROTAC synthesis, consisting of a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) and a linker, this document will focus on a well-characterized PROTAC, BSJ-03-123 , to illustrate the application of this technology.[1][2][3] BSJ-03-123 is a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6) and serves as an excellent case study for the application of E3 ligase ligand-linker technology in cancer research.[4][5][6][7][8]
Introduction to E3 Ligase Ligand-Linker Conjugates and PROTACs
E3 ligase ligand-linker conjugates are essential building blocks for the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[9] They consist of three components: a ligand that binds to the target protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] This technology is a promising therapeutic strategy in cancer, where it can be used to target proteins that have been difficult to inhibit with traditional small molecules.
Case Study: The CDK6-Degrading PROTAC, BSJ-03-123
Background and Rationale
Cyclin-dependent kinase 6 (CDK6) is a key regulator of the cell cycle, and its overexpression or aberrant activity is implicated in various cancers, including acute myeloid leukemia (AML).[5][6][8] As such, CDK6 is a compelling target for cancer therapy. BSJ-03-123 is a PROTAC that selectively targets CDK6 for degradation.[4][5][6][7] It is synthesized by linking a CDK6 inhibitor (palbociclib) to a ligand for the Cereblon (CRBN) E3 ligase via a polyethylene (B3416737) glycol (PEG) linker.[10]
Mechanism of Action
BSJ-03-123 functions by inducing the formation of a ternary complex between CDK6 and the CRBN E3 ligase. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of CDK6. The resulting polyubiquitinated CDK6 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action of the PROTAC BSJ-03-123.
Quantitative Data
The following table summarizes the key quantitative data for the activity of BSJ-03-123.
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (CDK6 Degradation) | < 10 µM | AML cells | [4][7] |
| Selectivity | No degradation of CDK4 | - | [4][7] |
| Effect on Cell Cycle | G1 arrest | AML cells | [5][6] |
Experimental Protocols
Western Blotting for CDK6 Degradation
This protocol describes how to assess the degradation of CDK6 in a cancer cell line following treatment with BSJ-03-123.
Materials:
-
AML cell line (e.g., MOLM-13)
-
BSJ-03-123 (and inactive control, e.g., BSJ-Bump)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-CDK6, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed AML cells at a density of 1 x 10⁶ cells/well in a 24-well plate.
-
Treatment: Treat cells with varying concentrations of BSJ-03-123 (e.g., 0.1, 1, 10 µM) and a negative control for 24 hours.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using a chemiluminescent substrate and image.
-
-
Analysis: Quantify band intensities to determine the extent of CDK6 degradation relative to a loading control (β-actin).
Cell Proliferation Assay
This protocol is for evaluating the anti-proliferative effects of BSJ-03-123.
Materials:
-
AML cell line
-
BSJ-03-123
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of BSJ-03-123 to the wells.
-
Incubation: Incubate the plate for 72 hours.
-
Assay: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measurement: Read the luminescence or absorbance on a plate reader.
-
Analysis: Calculate the IC₅₀ value by plotting the percentage of viable cells against the log concentration of BSJ-03-123.
Caption: A typical experimental workflow for evaluating a PROTAC.
Conclusion
E3 ligase ligand-linker conjugates are pivotal in the development of PROTACs, a novel and powerful class of therapeutics for cancer research. The case study of BSJ-03-123 demonstrates the potential of this technology to selectively target and degrade key oncoproteins like CDK6, leading to anti-proliferative effects in cancer cells. The detailed protocols provided herein offer a framework for researchers to investigate the efficacy of similar molecules in their own cancer research models. The continued exploration and optimization of E3 ligase ligands and linkers will undoubtedly expand the arsenal (B13267) of targeted therapies for cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. von Hippel-Lindau (VHL) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BSJ-03-123 | Active Degraders | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. PROTACpedia - PROTACS on 30595531 [protacpedia.weizmann.ac.il]
Application Notes and Protocols for Targeted Protein Degradation using (S,R,S)-AHPC-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. These molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This document focuses on the application of PROTACs that utilize an (S,R,S)-AHPC-based ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. (S,R,S)-AHPC, also known as VH032, is a well-characterized VHL ligand that has been successfully incorporated into numerous PROTACs to induce the degradation of a wide range of protein targets. These application notes provide a comprehensive overview of the mechanism, quantitative degradation data for various targets, and detailed experimental protocols for the synthesis, characterization, and application of (S,R,S)-AHPC-based PROTACs.
Mechanism of Action
An (S,R,S)-AHPC-based PROTAC functions by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the target protein by the E2 ubiquitin-conjugating enzyme associated with the VHL complex. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides, effectively reducing its cellular concentration. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.
Quantitative Data Summary for (S,R,S)-AHPC-based PROTACs
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following table summarizes quantitative data for several (S,R,S)-AHPC-based PROTACs against various protein targets.
| PROTAC Name/Identifier | Target Protein | Cell Line | DC50 | Dmax | Treatment Time (h) |
| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 nM | >90% | 24 |
| UNC9036 | STING | Caki-1 | 227 nM | >80% | Not Specified |
| NR-11c | p38α | MDA-MB-231, T47D | Nanomolar range | Not Specified | 24 |
| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 nM | 99% | 5 |
| GP262 | PI3Kγ / mTOR | MDA-MB-231 | 42.23 nM / 45.4 nM | 88.6% / 74.9% | 24 |
| GW3965-PEG5-VH032 | LXRβ | HuH-7 | ~1 µM | >80% | 8 |
| MZ1 | BRD4 | HeLa | ~24 nM | >90% | 24 |
| PROTAC ERRα Degrader-3 | ERRα | MDA-MB-231 | 30 nM | >80% | 4 |
Experimental Protocols
Protocol 1: Synthesis of a Representative (S,R,S)-AHPC-based PROTAC (BRD4 Degrader)
This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling the (S,R,S)-AHPC-linker conjugate with a BRD4 ligand (e.g., a derivative of JQ1).
Materials:
-
(S,R,S)-AHPC-PEG-acid linker
-
JQ1-amine derivative
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Purification: HPLC (High-Performance Liquid Chromatography)
-
Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance)
Procedure:
-
Dissolution: Dissolve the JQ1-amine derivative (1 equivalent) in DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Coupling: Add the (S,R,S)-AHPC-PEG-acid linker (1.1 equivalents) dissolved in a minimal amount of DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with an (S,R,S)-AHPC-based PROTAC.[1]
Materials:
-
Cell line expressing the target protein
-
(S,R,S)-AHPC-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 3: In-Cell Ubiquitination Assay
This protocol is to confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
(S,R,S)-AHPC-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration around its DC50, with or without pre-treatment with a proteasome inhibitor (e.g., 10 µM MG132 for 2 hours).
-
Cell Lysis: Lyse the cells as described in the Western blot protocol.
-
Immunoprecipitation: Incubate the cell lysates with the primary antibody against the target protein overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complex.
-
Elution: Wash the beads and elute the immunoprecipitated proteins.
-
Western Blot: Perform a Western blot on the eluted samples using a primary antibody against ubiquitin to detect the polyubiquitinated target protein. An increase in the ubiquitin signal in the PROTAC-treated and proteasome inhibitor co-treated sample compared to the control indicates PROTAC-induced ubiquitination.
Protocol 4: Proteomics-based Selectivity Analysis
This protocol outlines a method to assess the selectivity of the PROTAC across the entire proteome using quantitative mass spectrometry.
Materials:
-
Cell line
-
(S,R,S)-AHPC-based PROTAC
-
Lysis buffer and protein digestion reagents (e.g., trypsin)
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)
-
LC-MS/MS instrument and data analysis software
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.
-
Protein Digestion: Digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): Label the peptides from different conditions with TMT reagents.
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS to identify and quantify the proteins.
-
Data Analysis: Process the mass spectrometry data to identify proteins that are significantly downregulated in the PROTAC-treated sample compared to the control. A highly selective PROTAC will primarily downregulate the intended target protein with minimal off-target effects.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways of several protein targets that can be degraded by (S,R,S)-AHPC-based PROTACs.
References
Application Notes and Protocols for Evaluating the Efficacy of Novel PROTAC Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs eliminate the entire protein, offering a powerful strategy to tackle previously "undruggable" targets.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][6][7][8]
This document provides a comprehensive guide to the experimental design for testing the efficacy of a new PROTAC molecule, including detailed protocols for key assays and guidelines for data presentation and visualization.
Core Principles of PROTAC Efficacy Evaluation
A thorough evaluation of a PROTAC's efficacy requires a multi-faceted approach to confirm its mechanism of action and quantify its potency and selectivity. The key stages of evaluation include:
-
Target Engagement & Ternary Complex Formation: Confirming the PROTAC binds to both the target protein and the E3 ligase, and that these interactions lead to the formation of a productive ternary complex.
-
Target Ubiquitination: Demonstrating that the formation of the ternary complex leads to the ubiquitination of the target protein.
-
Target Degradation: Quantifying the extent and rate of target protein degradation in a cellular context.
-
Downstream Functional Effects: Assessing the biological consequences of target protein degradation.
-
In Vivo Efficacy: Evaluating the PROTAC's activity in a living organism.
Key Experiments and Protocols
Target Engagement and Ternary Complex Formation Assays
These initial assays are crucial to confirm that the PROTAC molecule can physically interact with its intended targets and facilitate the formation of the key ternary complex.
| Assay | Technique | Parameter Measured | Example Result |
| Binary Engagement (PROTAC to POI) | Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | 10 nM |
| Binary Engagement (PROTAC to E3 Ligase) | Bio-Layer Interferometry (BLI) | Binding Affinity (KD) | 50 nM |
| Ternary Complex Formation | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | TR-FRET Ratio | Dose-dependent increase |
| Ternary Complex Cooperativity | Fluorescence Polarization (FP) | Alpha (α) value | α > 1 (Positive Cooperativity) |
Protocol 1: Surface Plasmon Resonance (SPR) for Binary Target Engagement
-
Objective: To determine the binding affinity and kinetics of the PROTAC to the purified protein of interest (POI).
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified POI
-
PROTAC molecule
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
-
Procedure:
-
Immobilize the purified POI onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of the PROTAC molecule in running buffer.
-
Inject the different concentrations of the PROTAC over the immobilized POI surface and a reference surface.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface with the regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
-
Objective: To detect and quantify the formation of the ternary complex (POI-PROTAC-E3 Ligase) in a biochemical assay.
-
Materials:
-
TR-FRET compatible plate reader
-
Low-volume 384-well plates
-
Tagged POI (e.g., His-tagged)
-
Tagged E3 Ligase (e.g., GST-tagged)
-
Lanthanide-labeled anti-tag antibody (Donor, e.g., anti-His-Europium)
-
Fluorescently-labeled anti-tag antibody (Acceptor, e.g., anti-GST-APC)
-
PROTAC molecule
-
Assay buffer
-
-
Procedure:
-
Add the tagged POI, tagged E3 ligase, and the PROTAC molecule at various concentrations to the wells of the 384-well plate.
-
Incubate to allow for complex formation.
-
Add the donor and acceptor antibodies.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader by exciting the donor fluorophore and measuring emission from both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it against the PROTAC concentration.
-
Target Ubiquitination Assays
These assays confirm that the PROTAC-mediated ternary complex is functional and leads to the ubiquitination of the target protein.
| Assay | Technique | Parameter Measured | Example Result |
| In Vitro Ubiquitination | Western Blot | Polyubiquitin chain formation on POI | Increased high molecular weight smear |
| Cellular Ubiquitination | Immunoprecipitation followed by Western Blot | Ubiquitinated POI levels | Dose-dependent increase in ubiquitinated POI |
Protocol 3: In-Cell Co-Immunoprecipitation (Co-IP) for Target Ubiquitination
-
Objective: To detect the ubiquitination of the target protein in cells treated with the PROTAC.
-
Materials:
-
Cell line expressing the POI
-
PROTAC molecule
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
Antibody against the POI
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
-
Western blot reagents
-
-
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with the PROTAC at various concentrations for a defined period. Co-treat with a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with an antibody against the POI to form immune complexes.
-
Add Protein A/G magnetic beads to pull down the immune complexes.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using an antibody against ubiquitin to detect polyubiquitinated POI. An antibody against the POI should also be used to confirm the immunoprecipitation of the target.
-
Target Protein Degradation Assays
These are the pivotal experiments to determine the potency and efficacy of the PROTAC in reducing the levels of the target protein.
| Assay | Technique | Parameter Measured | Example Result |
| Cellular Degradation | Western Blot | Target Protein Levels | DC50 = 100 nM, Dmax = 90% |
| High-Throughput Degradation | In-Cell Western / ELISA | Target Protein Levels | Dose-response curve |
| Live-Cell Degradation | HiBiT/NanoBRET Assay | Luminescence Signal | Real-time degradation kinetics |
| Proteome-wide Selectivity | Mass Spectrometry (LC-MS/MS) | Global Protein Abundance | Selective downregulation of the target protein |
Protocol 4: Western Blotting for Target Protein Degradation
-
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.[6][9]
-
Materials:
-
Cell line expressing the POI
-
PROTAC molecule
-
Cell lysis buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imager
-
-
Procedure:
-
Seed cells in multi-well plates.
-
Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for the POI and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Protocol 5: HiBiT Assay for Live-Cell Target Degradation
-
Objective: To quantitatively measure the degradation of the target protein in real-time in live cells.[7]
-
Materials:
-
Cell line with the POI endogenously tagged with HiBiT
-
LgBiT protein
-
Nano-Glo® HiBiT Lytic Detection System
-
PROTAC molecule
-
Luminometer
-
-
Procedure:
-
Generate a cell line where the gene encoding the POI is endogenously tagged with the HiBiT peptide using CRISPR/Cas9.
-
Seed the HiBiT-tagged cells in a white, opaque multi-well plate.
-
Treat the cells with the PROTAC at various concentrations.
-
At desired time points, add the Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and substrate) to the wells.
-
Incubate for a short period to allow for cell lysis and the complementation reaction.
-
Measure the luminescence signal, which is directly proportional to the amount of HiBiT-tagged POI.
-
Plot the luminescence signal against time or PROTAC concentration to determine degradation kinetics and potency.
-
Downstream Functional Assays
These assays are designed to confirm that the degradation of the target protein leads to the expected biological outcome. The specific assay will depend on the function of the target protein.
| Assay | Technique | Parameter Measured | Example Result |
| Cell Viability | CellTiter-Glo® | Luminescence (ATP levels) | Dose-dependent decrease in cell viability |
| Apoptosis | Caspase-Glo® 3/7 Assay | Luminescence (Caspase activity) | Dose-dependent increase in apoptosis |
| Gene Expression | qRT-PCR | mRNA levels of target gene | Modulation of downstream gene expression |
Protocol 6: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the effect of PROTAC-mediated target degradation on cell proliferation and viability.
-
Materials:
-
Cancer cell line (or other relevant cell line)
-
PROTAC molecule
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled multi-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in an opaque-walled multi-well plate and allow them to attach.
-
Treat the cells with a serial dilution of the PROTAC.
-
Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 or GI50.
-
Visualization of Pathways and Workflows
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Protein Degradation and PROTACs [promega.sg]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Measuring PRO-TAC-tivity: A Guide to Cell-Based Assays for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[2][3] A typical PROTAC consists of two ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[4][5] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4]
The efficacy of a PROTAC is determined by its ability to induce the degradation of its target protein. Therefore, robust and quantitative cell-based assays are crucial for the development and characterization of these molecules. This document provides detailed application notes and protocols for several key cell-based assays used to measure PROTAC-mediated protein degradation.
PROTAC Mechanism of Action
PROTACs facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[5][6] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein.[3] The polyubiquitinated protein is then recognized and degraded by the proteasome.[4]
Key Parameters for Quantifying PROTAC Activity
The activity of a PROTAC is typically characterized by two key parameters:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.[4][7]
-
Dmax : The maximum percentage of protein degradation achieved at a given concentration of the PROTAC.[4][7]
These parameters are determined by performing dose-response experiments and analyzing the resulting data.
Experimental Workflow for Assessing PROTAC Efficacy
A general workflow for evaluating the efficacy of a PROTAC involves several key steps, from cell treatment to data analysis.
Cell-Based Assays for Measuring Protein Degradation
Several orthogonal methods should be employed to validate PROTAC-mediated protein degradation to ensure the reliability of the results.[1]
Western Blotting
Western blotting is a widely used technique to quantify the levels of a target protein in cell lysates.[4] It provides a semi-quantitative to quantitative measure of protein degradation.
Protocol: Western Blot for PROTAC-Induced Degradation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[8]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[4][8]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.[4]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[8]
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).[4]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[4][8]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[4]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[9]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[4]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[9]
-
Data Presentation: Western Blot
| PROTAC Conc. (nM) | Target Protein (Normalized Intensity) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 100 | 0.23 | 77 |
| 1000 | 0.15 | 85 |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that can be used for the high-throughput quantification of protein levels.[]
Protocol: ELISA for PROTAC-Induced Degradation
-
Cell Seeding and Treatment:
-
Follow the same procedure as for Western blotting, typically in a 96-well plate format.
-
-
Cell Lysis:
-
Lyse the cells directly in the wells using an appropriate lysis buffer.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target protein.
-
Add the cell lysates to the wells and incubate.
-
Wash the wells and add a detection antibody that is also specific for the target protein, but binds to a different epitope. This antibody is typically biotinylated.
-
Wash the wells and add a streptavidin-HRP conjugate.
-
Wash the wells and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using a recombinant protein of interest.
-
Calculate the concentration of the target protein in each sample based on the standard curve.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine DC50 and Dmax values.
-
Data Presentation: ELISA
| PROTAC Conc. (nM) | Target Protein Conc. (ng/mL) | % Degradation |
| 0 (Vehicle) | 50.0 | 0 |
| 1 | 42.5 | 15 |
| 10 | 26.0 | 48 |
| 100 | 11.5 | 77 |
| 1000 | 7.5 | 85 |
Flow Cytometry
Flow cytometry allows for the quantification of protein levels on a single-cell basis, providing information on the heterogeneity of the cellular response.[1][11]
Protocol: Flow Cytometry for PROTAC-Induced Degradation
-
Cell Seeding and Treatment:
-
Treat cells in suspension or adherent cells in plates as previously described.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells if the target protein is intracellular.[1]
-
Incubate the cells with a fluorescently labeled primary antibody against the target protein.[1] Alternatively, use an unlabeled primary antibody followed by a fluorescently labeled secondary antibody.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of individual cells.[1]
-
Gate on the cell population of interest and determine the mean fluorescence intensity (MFI).
-
Calculate the percentage of protein degradation by comparing the MFI of treated cells to the vehicle-treated control.
-
Determine DC50 and Dmax values.
-
Data Presentation: Flow Cytometry
| PROTAC Conc. (nM) | Mean Fluorescence Intensity (MFI) | % Degradation |
| 0 (Vehicle) | 10000 | 0 |
| 1 | 8500 | 15 |
| 10 | 5200 | 48 |
| 100 | 2300 | 77 |
| 1000 | 1500 | 85 |
HiBiT/NanoBRET Assays
The HiBiT and NanoBRET systems are bioluminescence-based assays that allow for the real-time, quantitative measurement of protein levels in living cells.[12][13] These assays are highly sensitive and suitable for high-throughput screening.
Protocol: HiBiT Assay for PROTAC-Induced Degradation
-
Cell Line Generation:
-
Cell Seeding and Treatment:
-
Plate the HiBiT-tagged cells in a white, 96-well plate.[1]
-
Add serial dilutions of the PROTAC to the cells.
-
-
Luminescence Measurement:
-
Data Analysis:
-
Normalize the luminescence signals to a vehicle control.[1]
-
Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax.
-
Data Presentation: HiBiT Assay
| PROTAC Conc. (nM) | Luminescence (RLU) | % Degradation |
| 0 (Vehicle) | 500000 | 0 |
| 1 | 425000 | 15 |
| 10 | 260000 | 48 |
| 100 | 115000 | 77 |
| 1000 | 75000 | 85 |
Downstream Functional Assays
In addition to directly measuring protein degradation, it is important to assess the downstream functional consequences of target protein removal.
Cell Viability and Apoptosis Assays
Degradation of an oncogenic protein, for example, is expected to lead to decreased cell viability and induction of apoptosis.[14][15]
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for various time points (e.g., 24, 48, 72 hours).[14]
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
-
Protocol: Apoptosis Assay (e.g., Caspase-Glo® 3/7)
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the cell viability assay.
-
-
Assay Procedure:
Data Presentation: Functional Assays
| PROTAC Conc. (nM) | Cell Viability (% of Control) | Caspase 3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 | 1.0 |
| 1 | 95 | 1.2 |
| 10 | 75 | 2.5 |
| 100 | 40 | 5.8 |
| 1000 | 20 | 8.2 |
Conclusion
The selection of appropriate cell-based assays is critical for the successful development and characterization of PROTACs. A multi-faceted approach, utilizing a combination of the assays described in these application notes, will provide a comprehensive understanding of a PROTAC's efficacy and mechanism of action. By carefully following these detailed protocols and employing robust data analysis, researchers can confidently advance the most promising candidates in the exciting field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 12. promega.com [promega.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
In Vivo Applications of PROTACs Synthesized from a Cereblon E3 Ligase Ligand-Linker Conjugate: A Case Study of ARV-110 (Bavdegalutamide)
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This document provides detailed application notes and protocols for the in vivo use of PROTACs synthesized from a cereblon E3 ligase ligand-linker conjugate, using the clinical-stage androgen receptor (AR) degrader ARV-110 (bavdegalutamide) as a representative example. ARV-110 is an orally bioavailable PROTAC that has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, including those resistant to standard-of-care therapies.[1][2][3][4]
Core Concept: PROTAC-Mediated Protein Degradation
ARV-110 is a heterobifunctional molecule composed of a ligand that binds to the androgen receptor, a linker, and a ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[2][3] This simultaneous binding induces the formation of a ternary complex between the AR and CRBN, leading to the polyubiquitination of AR and its subsequent degradation by the proteasome.[2][3] This event-driven, catalytic mechanism allows for the elimination of the target protein, offering potential advantages over traditional occupancy-based inhibitors.
Quantitative Preclinical Data
The following tables summarize the in vivo efficacy of ARV-110 in various prostate cancer xenograft models.
Table 1: In Vivo Androgen Receptor Degradation by ARV-110
| Animal Model | Cell Line | Dosing Regimen | Duration | AR Degradation (%) | Reference |
| Castrated Male Mice | VCaP Xenograft | 0.3 mg/kg PO QD | 3 days | 70 | [2][3] |
| Castrated Male Mice | VCaP Xenograft | 1 mg/kg PO QD | 3 days | 87 | [2][3] |
| Castrated Male Mice | VCaP Xenograft | 3 mg/kg PO QD | 3 days | 90 | [2][3] |
| Mouse Xenograft | LNCaP, VCaP, PDX | 1 mg/kg PO QD | Not Specified | >90 | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of ARV-110
| Animal Model | Cell Line/Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Comparator (Enzalutamide) TGI (%) | Reference |
| Castrated Male Mice | VCaP Xenograft | 0.1 mg/kg PO QD | 20 | Not Reported | [2][3] |
| Castrated Male Mice | VCaP Xenograft | 0.3 mg/kg PO QD | 69 | 79 | [2][3] |
| Castrated Male Mice | VCaP Xenograft | 1 mg/kg PO QD | 101 | 79 | [2][3] |
| Castrated Male Mice | VCaP Xenograft | 3 mg/kg PO QD | 109 | 79 | [2][3] |
| Intact Male Mice | VCaP Xenograft | 1 mg/kg PO QD | 60 | No Effect | |
| Intact Male Mice | VCaP Xenograft | 3 mg/kg PO QD | 67 | No Effect | |
| Intact Male Mice | VCaP Xenograft | 10 mg/kg PO QD | 70 | No Effect | |
| Nude Mice | LNCaP Xenograft | Not Specified | Significant Inhibition | Not Reported | [5] |
| Enzalutamide-Resistant Mice | VCaP Xenograft | 3 or 10 mg/kg PO QD | 70% and 60% respectively | Not Reported | [5] |
| Patient-Derived Xenograft (PDX) | TM00298 | Not Specified | 100 | 25 | [2] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments based on published preclinical studies of ARV-110.
Protocol 1: Prostate Cancer Xenograft Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of an AR-targeting PROTAC in a subcutaneous xenograft mouse model.
Materials:
-
Animal Model: Immunodeficient mice (e.g., male SCID or nude mice).
-
Cell Line: Human prostate cancer cells (e.g., VCaP or LNCaP).
-
Cell Culture Media: Appropriate media for the chosen cell line (e.g., DMEM with 10% FBS).
-
Matrigel: For subcutaneous cell implantation.
-
PROTAC Formulation: ARV-110 formulated for oral gavage (e.g., in 50% polyethylene (B3416737) glycol 300, 30% propylene (B89431) glycol, 20% dextrose 5% in water).[2][6]
-
Vehicle Control: The same formulation without the active compound.
-
Calipers: For tumor measurement.
Procedure:
-
Cell Culture: Culture prostate cancer cells according to standard protocols.
-
Tumor Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[6]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 150-200 mm^3), randomize mice into treatment and control groups.
-
Administer the PROTAC or vehicle control daily via oral gavage at the desired dose.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Protocol 2: Western Blot Analysis of AR Degradation in Tumor Tissue
Objective: To quantify the level of AR protein degradation in tumor tissue following PROTAC treatment.
Materials:
-
Tumor Tissue: Excised tumors from the efficacy study.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE Gels and Electrophoresis System.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST.
-
Primary Antibody: Rabbit anti-Androgen Receptor antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate.
-
Imaging System.
Procedure:
-
Tissue Lysis:
-
Homogenize a portion of the tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Calculate the percentage of AR degradation relative to the vehicle-treated control group.
-
Visualizations
Signaling Pathway
References
- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Click Chemistry for Ligand Attachment to E3 Ligase Ligand-linker Conjugate 102
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins, offering a powerful therapeutic modality.[1][2][3] These molecules are modular, consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The precise assembly of these components is critical for the efficacy of the PROTAC.
"Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust and highly efficient method for the synthesis of PROTACs.[4][][6] Its reliability, mild reaction conditions, and high yields make it an ideal strategy for coupling the various components of a PROTAC.[][6]
This document provides detailed application notes and protocols for the attachment of a custom ligand to E3 Ligase Ligand-linker Conjugate 102 . This conjugate features the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC, a derivative of VH032, pre-functionalized with a linker terminating in a reactive handle suitable for click chemistry.[7][8] By following these protocols, researchers can efficiently synthesize novel PROTACs for their specific protein of interest.
Principle of PROTAC Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action for a PROTAC, leading to protein degradation.
This compound
This key intermediate simplifies PROTAC synthesis by providing a validated E3 ligase binder and a versatile linker.
| Component | Description |
| E3 Ligase Ligand | (S,R,S)-AHPC, a potent VHL ligand.[7][8] |
| Linker | Pre-installed linker with a terminal reactive group for click chemistry (e.g., an azide (B81097) or alkyne). |
| Molecular Formula | C36H53N5O7S[8] |
| Molecular Weight | 699.90 g/mol [8] |
Click Chemistry for PROTAC Synthesis
The CuAAC reaction forms a stable triazole ring by covalently linking a terminal alkyne and an azide. This reaction is highly specific and tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.[4][]
Caption: General workflow for PROTAC synthesis using click chemistry.
Experimental Protocols
The following are generalized protocols for a CuAAC reaction. Optimization may be required based on the specific properties of the target protein ligand.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the coupling of an alkyne-functionalized target protein ligand to the azide-functionalized this compound.
Materials and Reagents:
| Reagent | Recommended Concentration/Amount |
| Alkyne-functionalized Target Ligand | 1.0 equivalent |
| This compound (Azide) | 1.0 - 1.2 equivalents |
| Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) | 0.1 - 0.2 equivalents |
| Sodium Ascorbate (B8700270) | 0.2 - 0.5 equivalents |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 0.5 - 1.0 equivalent |
| Solvent | Degassed DMF, t-BuOH/H₂O (1:1), or DMSO |
Procedure:
-
Preparation:
-
Dissolve the alkyne-functionalized target ligand and the this compound in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O and THPTA. Mix and allow to complex for a few minutes.[9][10]
-
-
Reaction:
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution.
-
Add the pre-complexed CuSO₄/THPTA solution to initiate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by LC-MS to track the formation of the product.[11]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For sensitive biological molecules where the copper catalyst may be detrimental, a copper-free click chemistry approach such as SPAAC can be employed. This requires the target ligand to be functionalized with a strained alkyne (e.g., DBCO or BCN).
Materials and Reagents:
| Reagent | Recommended Concentration/Amount |
| Strained Alkyne-functionalized Target Ligand | 1.0 equivalent |
| This compound (Azide) | 1.0 - 1.2 equivalents |
| Solvent | Biocompatible solvent such as DMSO or PBS |
Procedure:
-
Preparation:
-
Dissolve the strained alkyne-functionalized target ligand and the this compound in the chosen solvent.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. Reaction times for SPAAC are typically longer than CuAAC and may range from 4 to 48 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the final PROTAC directly using preparative HPLC.
-
Data and Characterization
After synthesis and purification, the final PROTAC should be characterized to confirm its identity and purity.
| Analytical Technique | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and purity | A major peak corresponding to the calculated mass of the PROTAC. |
| ¹H and ¹³C NMR | Elucidate the chemical structure | Spectra consistent with the proposed PROTAC structure. |
| Analytical HPLC | Determine purity | Purity >95% for biological assays. |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Reaction Yield | Inefficient catalyst; oxidation of Cu(I) to Cu(II) | Use fresh sodium ascorbate; ensure proper degassing of solvents; use a stabilizing ligand like THPTA. |
| Poor solubility of reactants | Screen different solvent systems (e.g., DMF, DMSO, t-BuOH/H₂O). | |
| Incomplete Reaction | Insufficient reaction time | Extend the reaction time and continue to monitor by LC-MS. |
| Steric hindrance | Consider a longer linker on either the target ligand or the E3 ligase conjugate. | |
| Difficult Purification | Similar polarity of starting materials and product | Optimize the chromatographic conditions (e.g., gradient, column type). |
Conclusion
Click chemistry provides a powerful and versatile platform for the rapid and efficient synthesis of PROTACs. By utilizing this compound, researchers can streamline the development of novel protein degraders. The protocols and guidelines presented here offer a solid foundation for the successful attachment of custom ligands and the generation of potent PROTAC molecules for advancing drug discovery and biomedical research.
References
- 1. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. alfa-labotrial.com [alfa-labotrial.com]
- 9. confluore.com.cn [confluore.com.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length and Composition for Improved PROTAC Activity
This technical support center provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols for researchers, scientists, and drug development professionals working on optimizing Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
Answer: This is a common challenge that often points to issues with ternary complex formation. The linker is critical for enabling the productive assembly of the Target-PROTAC-E3 Ligase complex. Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[1][2][3] Conversely, a linker that is too long or too flexible might lead to non-productive binding events where the ubiquitination sites are not accessible.[1][2][3]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1]
-
Poor Physicochemical Properties: The linker might be contributing to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][4][5]
Troubleshooting Workflow: A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?
Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[1][6] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.[1]
-
Enhance Ternary Complex Cooperativity: The stability of the ternary complex is a key factor. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can mitigate the hook effect.
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation over binary complex formation.[7]
Caption: The hook effect in PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the ideal linker length for a PROTAC?
A1: There is no single "ideal" linker length, as it is highly dependent on the specific target protein and E3 ligase pair.[8] However, studies have shown that linker length is a critical parameter for PROTAC efficacy.[2][3] If a linker is too short, it can cause steric hindrance, while a linker that is too long may not effectively bring the two proteins into proximity for ubiquitination.[2][3] A common strategy is to synthesize a library of PROTACs with varying linker lengths (e.g., by changing the number of PEG units or alkyl chain carbons) to empirically determine the optimal length.[2][]
Q2: How does linker composition (e.g., PEG vs. alkyl chain) affect PROTAC activity?
A2: Linker composition significantly impacts a PROTAC's physicochemical properties and overall performance.
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[7] Approximately 54% of reported PROTACs utilize PEG linkers.[7]
-
Alkyl Chains: These are more hydrophobic and can also influence cell permeability.[7] While synthetically straightforward, they can sometimes negatively impact solubility.[7]
-
Rigid Linkers: Incorporating cyclic structures (e.g., piperazine, piperidine) can introduce conformational rigidity.[7] This can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[7]
Q3: How can I predict the optimal linker in silico?
A3: Computational methods are increasingly being used to guide PROTAC linker design and reduce the need for extensive empirical screening.[10][11] Molecular modeling and molecular dynamics simulations can be used to predict the structure of the ternary complex and estimate the minimal required linker length.[3][11] These tools can help in analyzing the structural characteristics and physicochemical properties of different linkers to prioritize candidates for synthesis.[11]
Q4: What are the key experimental assays to assess linker performance?
A4: A combination of biophysical and cellular assays is essential to evaluate the performance of different linkers.
-
Ternary Complex Formation Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET) can be used to measure the formation and stability of the ternary complex.[2][12]
-
Cellular Degradation Assays: Western blotting is the gold-standard method to quantify the reduction in target protein levels following PROTAC treatment.[13] In-Cell Westerns and reporter assays can also be used for higher-throughput screening.
-
Cell Permeability Assays: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to assess the passive permeability of PROTACs.[14]
Quantitative Data Summary
The following tables summarize experimental data illustrating the impact of linker length and composition on PROTAC performance.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 | 54 | >90 |
| Alkyl/Ether | 16 | 35 | >90 |
Data synthesized from published literature.[7]
Table 2: Comparison of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG | 12 | C4 | 15 | >95 |
| PROTAC 2 | Alkyl Chain | 12 | C4 | 35 | >90 |
| PROTAC 3 | PEG | 16 | C5 | 8 | >98 |
Data synthesized from published literature.[15]
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[13]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[13] Include a vehicle control (e.g., DMSO).[13]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel.[13] After electrophoresis, transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13] Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[13] The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13] Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[13]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical technique can be used to assess the formation and stability of the ternary complex.[2]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[13]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[13]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[2]
-
Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[2] This can be used to determine the cooperativity of the system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 10. Computational Methods for Successful PROTAC and De Novo Linker Design In Silico: - American Chemical Society [acs.digitellinc.com]
- 11. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
PROTAC Technical Support Center: Enhancing Solubility & Cell Permeability
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility and cell permeability of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows high potency in biochemical assays but has low or no activity in cell-based assays. What could be the issue?
A: A common reason for this discrepancy is poor cell permeability.[1] PROTACs are large molecules, often exceeding the parameters of Lipinski's "Rule of Five," which can hinder their ability to cross the cell membrane and reach their intracellular targets.[1][2][3] Even with high biochemical potency, insufficient intracellular concentration will result in a lack of cellular activity.[1] It is also possible that the PROTAC has poor aqueous solubility, leading to precipitation in the cell culture media.[4]
Q2: What are the key physicochemical properties that influence the solubility and permeability of my PROTAC?
A: Several factors significantly impact a PROTAC's solubility and permeability, including:
-
Molecular Weight (MW): PROTACs typically have high molecular weights (often >800 Da), which can negatively affect permeability.[1][2]
-
Polar Surface Area (PSA): A large PSA can hinder membrane passage. Strategies to mask polar groups can improve permeability.[5]
-
Solubility: Poor aqueous solubility can lead to compound precipitation in assays and limit the concentration of PROTAC available for cell penetration.[4][6]
-
Lipophilicity (LogP): While a certain degree of lipophilicity is required to cross the lipid bilayer, excessive lipophilicity can lead to poor solubility and non-specific binding.[7]
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can reduce permeability.[3]
Q3: How can I experimentally measure the solubility of my PROTAC?
A: There are two main types of solubility assays:
-
Kinetic Solubility: This high-throughput method is often used in early-stage drug discovery. It involves dissolving the PROTAC in DMSO and then diluting it into an aqueous buffer to observe for precipitation.[8]
-
Thermodynamic Solubility: This method measures the equilibrium solubility of the compound in its solid state and is more time-consuming. It is typically used in later stages of lead optimization.[8]
Q4: What are the standard assays to quantify the cell permeability of my PROTAC?
A: The most common in vitro methods include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[9][10] It is a cost-effective method for initial screening.[9]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to mimic the intestinal epithelium. It provides a more comprehensive assessment of permeability, including passive diffusion and active transport.[11][12][13]
Troubleshooting Guides
Issue 1: My PROTAC has poor aqueous solubility and precipitates in my assay buffer.
This is a frequent challenge with PROTACs due to their high molecular weight and lipophilicity.[14]
Troubleshooting Workflow for Poor Solubility
Caption: A step-by-step guide to troubleshooting poor PROTAC solubility.
Possible Solutions & Actions:
| Strategy | Description | Key Considerations |
| Optimize Stock Solution | Prepare a high-concentration stock solution in 100% DMSO. When preparing working solutions, perform serial dilutions to keep the final DMSO concentration below 0.5%, ideally below 0.1%.[14] | High DMSO concentrations can be toxic to cells. |
| Use Co-solvents | For challenging compounds, co-solvents like PEG300, Tween-80, or cyclodextrins can significantly improve solubility in aqueous buffers.[7][14] | Ensure co-solvents are compatible with your specific assay and cell type. |
| Formulation Strategies | Advanced formulations can enhance dissolution and absorption. Amorphous Solid Dispersions (ASDs) and nanoformulations are common approaches.[15][16] ASDs involve dispersing the PROTAC in a polymer matrix to prevent crystallization.[15] | These are more complex techniques that may require specialized equipment. |
| Chemical Modification | Rational chemical modifications, particularly to the linker, can improve physicochemical properties. Incorporating ionizable groups like piperazine (B1678402) or piperidine (B6355638) can increase aqueous solubility.[15] | Modifications may impact the PROTAC's binding affinity and degradation efficacy. |
Issue 2: My PROTAC shows good biochemical binding and solubility, but poor cellular degradation activity.
This strongly suggests a cell permeability issue.
Troubleshooting Workflow for Poor Permeability
Caption: A decision-making workflow for addressing poor cell permeability.
Possible Solutions & Actions:
| Strategy | Description | Key Considerations |
| Linker Optimization | The linker plays a critical role in a PROTAC's physicochemical properties. Replacing flexible PEG linkers with more rigid alkyl or phenyl linkers can sometimes improve permeability.[17][18] Incorporating cyclic moieties like piperazine can also enhance both permeability and solubility.[2] | Linker modifications can alter the geometry of the ternary complex, impacting degradation efficacy.[17] |
| Amide-to-Ester Substitution | Replacing an amide bond in the linker with an ester can reduce the hydrogen bond donor count and polarity, which has been shown to increase permeability and cellular degradation activity. | Esters may be susceptible to hydrolysis by intracellular esterases. |
| Induce Intramolecular Hydrogen Bonding (IMHB) | Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact, "folded" conformation that masks polar groups, effectively lowering the PSA and facilitating cell membrane passage.[5] | This can be challenging to achieve through rational design. |
| Prodrug Strategies | Masking polar functional groups with cleavable lipophilic moieties can enhance permeability. Once inside the cell, these moieties are cleaved by enzymes to release the active PROTAC.[1][2] | This will further increase the molecular weight of the PROTAC. |
Quantitative Data Summary
Table 1: Impact of Linker Composition on PROTAC Permeability
| PROTAC | Linker Type | Permeability Classification | Rationale for Difference | Reference |
| PROTAC 1 | Flexible (PEG-like) | Low | High flexibility and polarity. | [19] |
| PROTAC 2 | Flexible (Alkyl) | High | Increased lipophilicity compared to PEG-like linker. | [19] |
| PROTAC 3 | Rigid (Piperidine-containing) | Medium-High | Rigid structure can favor a more permeable conformation. | [19] |
| PROTAC 9 | Flexible (Amide-containing) | High | The overall conformation may mask polar groups, enhancing permeability. | [19] |
Table 2: Solubility Enhancement of a PROTAC with Formulation Strategies
| Compound | Formulation | Medium | Solubility (µg/mL) | Reference |
| AZ1 (Cereblon-recruiting PROTAC) | Amorphous Solid Dispersion (ASD) | Fasted State Simulated Intestinal Fluid (FaSSIF) | 48.4 ± 2.6 | [15] |
| AZ2 (Linker Variant of AZ1) | Amorphous Solid Dispersion (ASD) | FaSSIF | 28.1 ± 5.2 | [15] |
Experimental Protocols
Kinetic Solubility Assay Protocol
This protocol provides a general method for determining the kinetic solubility of a PROTAC.
Caption: A step-by-step workflow for the PAMPA assay.
Methodology:
-
Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the 96-well acceptor plate. [1]2. Coat Filter Membrane: Carefully pipette a small volume of a phospholipid solution (e.g., phosphatidylcholine in dodecane) onto the filter of each well in the donor plate. [1]3. Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent like DMSO and then dilute into PBS (pH 7.4) to the final desired concentration. The final DMSO concentration should be low (<1%). [1]4. Start Assay: Add the donor solution to each well of the coated donor plate and carefully place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
Analyze Samples: At the end of the incubation, quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay Protocol
This protocol provides a general method for assessing intestinal permeability and efflux of a PROTAC. [11][20][21] Workflow for Caco-2 Permeability Assay
Caption: An overview of the Caco-2 permeability assay workflow.
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. [11]3. Permeability Measurement (Apical to Basolateral for Absorption):
-
Add the dosing solution containing the PROTAC to the apical (A) side of the monolayer.
-
Add fresh transport buffer to the basolateral (B) side. [11]4. Permeability Measurement (Basolateral to Apical for Efflux):
-
Add the dosing solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side. [11]5. Incubation: Incubate the plates at 37°C with gentle shaking.
-
-
Sample Collection: At various time points, take samples from the receiver compartment (basolateral for absorption, apical for efflux).
-
Analysis: Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the PROTAC is a substrate for efflux transporters.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Addressing off-target effects of PROTACs made with E3 Ligase Ligand-linker Conjugate 102
Welcome to the technical support resource for researchers utilizing PROTACs constructed with E3 Ligase Ligand-linker Conjugate 102. This guide provides detailed troubleshooting protocols and answers to frequently asked questions to help you identify, understand, and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a pre-conjugated molecule consisting of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, attached to a linker.[1] It is a key intermediate designed for the final step of PROTAC synthesis, where a warhead (a ligand for your protein of interest) is attached. PROTACs built with this conjugate will therefore recruit the VHL E3 ligase to induce protein degradation.
Q2: What are the primary sources of off-target effects for my VHL-based PROTAC?
Off-target effects can stem from several factors, even with a highly selective E3 ligase ligand. The main sources include:
-
Warhead Non-Selectivity: The ligand designed to bind your protein of interest (POI) may have an affinity for other proteins, leading to their unintended degradation.[2]
-
Ternary Complex Off-Targets: The PROTAC may induce the formation of a ternary complex (POI-PROTAC-E3 ligase) with proteins other than the intended target. The linker's length and composition can significantly influence the stability and conformation of these off-target complexes.[3][4]
-
Downstream Signaling Pathway Perturbation: The successful degradation of your target protein can impact interconnected signaling pathways, leading to changes in the abundance of other proteins that are not direct off-targets.[2]
-
High PROTAC Concentration (Hook Effect): At excessive concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the functional ternary complex. This can reduce on-target degradation efficiency and potentially lead to other pharmacological effects.[2][5]
Q3: My proteomics data reveals downregulation of numerous proteins. How can I differentiate direct off-targets from downstream effects?
Distinguishing direct degradation from indirect effects is crucial. A time-course experiment is highly recommended.
-
Short-Duration Treatment (e.g., 2-8 hours): Treat cells for a shorter period to enrich for direct degradation targets.[2][5] Downstream effects on protein expression often require more time to manifest.
-
Transcriptomics Analysis: Perform RNA-sequencing to see if the observed changes in protein levels correlate with changes at the mRNA level.[2] A decrease in protein without a corresponding decrease in mRNA is a strong indicator of post-transcriptional regulation, such as PROTAC-induced degradation.
-
Target Engagement Assays: Use methods like Cellular Thermal Shift Assay (CETSA) to confirm if your PROTAC physically binds to the potential off-target protein within the cell.[2][6]
Q4: How can I enhance the selectivity of a PROTAC built with Conjugate 102?
Since the E3 ligase ligand is fixed, optimization efforts should concentrate on the other two components of the PROTAC:
-
Optimize the Target-Binding Warhead: The most effective strategy is to use a more selective binder for your protein of interest.[3] Any known off-targets of the warhead are likely to be off-targets of the final PROTAC.
-
Modify the Linker: The linker is not just a spacer; it critically influences the geometry and stability of the ternary complex.[3] Systematically altering the linker's length, rigidity, and attachment point can disfavor the formation of off-target complexes while maintaining the productive on-target complex.[3][4]
Q5: What is the "hook effect" and how can I prevent it from confounding my results?
The "hook effect" describes the phenomenon where the efficiency of PROTAC-mediated degradation decreases at very high concentrations.[5] This occurs because the abundance of the PROTAC molecules saturates both the target protein and the E3 ligase, favoring the formation of separate binary complexes over the productive ternary complex required for degradation.[5] To avoid this, it is essential to perform a full dose-response curve with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration that yields maximum degradation (the bottom of the U-shaped curve).[5]
Visualizing PROTAC Mechanisms and Workflows
Troubleshooting Guide
This guide addresses common issues encountered during off-target analysis experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity Observed | 1. Significant off-target protein degradation.[2] 2. High concentration of the PROTAC or solvent (e.g., DMSO).[2] 3. On-target toxicity (degradation of the target protein is inherently toxic). | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration.[2] 2. Lower the PROTAC concentration to the minimum effective dose.[5] 3. Validate key off-targets via Western blot and consider a PROTAC redesign (warhead or linker). |
| Discrepancy Between Proteomics and Western Blot Data | 1. Differences in assay sensitivity or dynamic range. 2. Poor antibody quality or cross-reactivity in the Western blot.[2] 3. Issues with protein loading or transfer in the Western blot. | 1. Confirm antibody specificity using knockout/knockdown cell lines if available.[2] 2. Use quantitative proteomics data to guide antibody selection. 3. Ensure consistent protein loading by using a reliable loading control (e.g., GAPDH, Tubulin). |
| High Variability Between Replicates | 1. Inconsistent cell culture conditions (e.g., passage number, confluency).[3] 2. Variability in sample preparation (lysis, protein quantification). 3. Instability of the PROTAC compound in the culture medium.[3] | 1. Standardize cell culture protocols, using cells within a defined passage number range.[3] 2. Perform quality control checks at each step of sample preparation. 3. Assess the stability of your PROTAC in the experimental medium over time. |
Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol provides an overview for an LC-MS/MS-based proteomics experiment to achieve a global view of protein level changes.
-
Cell Culture and Treatment:
-
Plate cells at a consistent density and allow them to adhere.
-
Treat cells with the PROTAC at its optimal effective concentration (and a higher concentration to monitor for the hook effect).
-
Include essential controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with an inactive epimer of the VHL ligand).[2]
-
Incubate for a short duration (e.g., 6-8 hours) to prioritize direct targets.[5]
-
-
Sample Preparation:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration (e.g., BCA assay).
-
-
Protein Digestion and Labeling:
-
Digest proteins into peptides using an enzyme like trypsin.
-
For quantitative analysis, label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and accurate relative quantification.[6]
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and relative abundance.[6]
-
-
Data Analysis:
-
Use specialized software to identify and quantify thousands of proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to controls. These are your potential off-targets.
-
References
Technical Support Center: Overcoming Resistance to PROTAC-Mediated Protein Degradation
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to PROTAC-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't degrading the target protein. What are the primary reasons for this lack of activity?
A1: Several factors can lead to a lack of degradation. A systematic approach is crucial to pinpoint the issue. Here are the most common causes:
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.[1]
-
Ineffective Ternary Complex Formation: The formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for degradation.[2][3] An improperly designed linker or suboptimal binding affinities can prevent this.[3]
-
Lack of Target Ubiquitination: Even if a ternary complex forms, its geometry might not be conducive for the E3 ligase to transfer ubiquitin to the target protein.[1]
-
Low E3 Ligase Expression: The specific E3 ligase recruited by your PROTAC (e.g., VHL, CRBN) may not be sufficiently expressed in your cell model.[3]
-
Rapid Protein Synthesis: The cell might be synthesizing the target protein at a rate that outpaces PROTAC-mediated degradation.[2]
-
PROTAC Instability: The PROTAC molecule itself may be unstable in the cell culture medium.[1]
Below is a workflow to diagnose the lack of PROTAC activity.
Q2: My dose-response curve is bell-shaped (a "hook effect"). Why is degradation decreasing at high concentrations?
A2: This is the "hook effect," a common phenomenon with PROTACs. It occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex required for degradation.[1][4][5] This reduces the overall efficiency of the degradation process.
To mitigate the hook effect:
-
Perform a Wide Dose-Response: Always test a broad range of concentrations to identify the optimal window for degradation and to fully characterize the bell-shaped curve.[1][4]
-
Use Lower Concentrations: Operate within the optimal concentration range (the peak of the curve) for your experiments.[1]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, where the binding of one protein partner increases the affinity for the other, stabilizing the ternary complex over the binary ones.[6]
References
Technical Support Center: Synthesis of Bifunctional Degrader Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of bifunctional degrader molecules, such as Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing bifunctional degraders?
A1: The synthesis of bifunctional degraders is a complex, multi-step process. Researchers often face challenges related to the molecule's high molecular weight and unfavorable physicochemical properties, which can lead to poor solubility and permeability.[1][2][3] The synthesis itself can be intricate, often resulting in low yields and difficulties with scalability.[4][5] Key areas of difficulty include the optimization of the linker, the synthesis and attachment of the E3 ligase ligand, and ensuring the formation of a stable and productive ternary complex.[6][7][8]
Q2: Why is the linker design so critical for degrader efficacy?
A2: The linker is not merely a spacer between the target-binding ligand and the E3 ligase ligand; it plays a crucial role in the formation and stability of the ternary complex (Target-PROTAC-E3 Ligase).[9] An improperly designed linker can lead to several issues:
-
Steric Hindrance: A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex.[9]
-
Non-productive Complex Formation: A linker that is too long or has the wrong conformation may result in a ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[9]
-
Poor Physicochemical Properties: The linker's composition influences the overall properties of the degrader, such as solubility and cell permeability.
Q3: Which E3 ligases are most commonly used, and why can their ligands be difficult to synthesize?
A3: The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[10][11] While well-characterized ligands for these E3 ligases exist (e.g., thalidomide (B1683933) derivatives for CRBN, and HIF-1α mimetics for VHL), their synthesis and subsequent modification for linker attachment can be challenging.[7][12] These syntheses often involve multiple steps and require careful optimization of reaction conditions to achieve good yields and purity.[7]
Q4: What is the "hook effect" and how can it be mitigated?
A4: The "hook effect" refers to the phenomenon where the degradation efficiency of a bifunctional degrader decreases at high concentrations.[3][13] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex.[3] These binary complexes are not functional for degradation. To mitigate the hook effect, it is crucial to perform dose-response experiments to determine the optimal concentration range for a given degrader.
Troubleshooting Guides
Problem 1: Low Yield of the Final Degrader Molecule
| Potential Cause | Suggested Solution |
| Inefficient Coupling Reactions | Optimize coupling conditions (reagents, temperature, reaction time) for attaching the linker to the target ligand and the E3 ligase ligand. Consider using alternative coupling chemistries like click chemistry for higher efficiency.[11] |
| Poor Solubility of Intermediates | Use a co-solvent system to improve the solubility of reaction components. If solubility issues persist, consider redesigning the linker to be more hydrophilic. |
| Degradation of Starting Materials or Intermediates | Ensure the stability of all components under the reaction conditions. Use inert atmosphere (e.g., nitrogen or argon) if any reagents are sensitive to air or moisture. |
| Difficult Purification | Employ multi-step purification strategies, such as a combination of column chromatography and preparative HPLC, to isolate the final product from unreacted starting materials and side products. |
Problem 2: Poor Solubility of the Final Degrader Molecule
| Potential Cause | Suggested Solution |
| High Molecular Weight and Lipophilicity | The inherent structure of bifunctional degraders often leads to poor aqueous solubility.[4] |
| Suboptimal Linker Composition | Incorporate more polar functional groups or use polyethylene (B3416737) glycol (PEG) linkers to increase hydrophilicity.[9] |
| Crystallization or Aggregation | Characterize the solid state of the compound. If it is crystalline, investigate different polymorphs or salt forms that may have better solubility.[14] For amorphous material, consider formulation strategies to prevent aggregation. |
| Inappropriate Formulation | For in vitro assays, use co-solvents like DMSO. For in vivo studies, explore formulation strategies such as amorphous solid dispersions or lipid-based formulations to enhance solubility and bioavailability.[14] |
Problem 3: Lack of Degradation Activity in Cellular Assays
| Potential Cause | Suggested Solution |
| Poor Cell Permeability | The large size of degraders can hinder their ability to cross cell membranes.[1][15] Modify the linker or ligands to improve permeability, for example, by reducing the number of hydrogen bond donors or increasing lipophilicity in a controlled manner. |
| Suboptimal Linker Length or Conformation | Synthesize a library of degraders with varying linker lengths and compositions to empirically determine the optimal design for ternary complex formation.[11] |
| Instability of the Degrader in Cell Culture Media | Assess the chemical stability of the degrader under assay conditions. If degradation is observed, consider modifying the linker or ligands to improve stability. |
| Inefficient Ternary Complex Formation | Even with binding to both the target and E3 ligase, the resulting ternary complex may not be productive.[3] Consider using a different E3 ligase or redesigning the linker to promote a more favorable conformation. |
| "Hook Effect" | Perform a full dose-response curve to ensure that the lack of activity is not due to using too high of a concentration.[3][13] |
Experimental Protocols & Visualizations
General Workflow for Bifunctional Degrader Synthesis
The synthesis of a bifunctional degrader is a modular process that involves the synthesis of the target ligand, the E3 ligase ligand, and the linker, followed by their sequential conjugation.
Troubleshooting Logic for Inactive Degraders
When a synthesized degrader shows no activity, a systematic troubleshooting approach is necessary to identify the point of failure.
Protocol: Western Blotting to Assess Protein Degradation
A common method to evaluate the efficacy of a bifunctional degrader is to measure the reduction in the target protein levels in cells using Western blotting.
Materials:
-
Cell culture reagents
-
Synthesized bifunctional degrader
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the bifunctional degrader or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run the samples on an SDS-PAGE gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[9]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Add the chemiluminescent substrate and visualize the bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control.[9] Calculate the percentage of degradation relative to the vehicle-treated control.[9]
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. contractpharma.com [contractpharma.com]
- 3. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. schrodinger.com [schrodinger.com]
- 9. benchchem.com [benchchem.com]
- 10. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 12. mdpi.com [mdpi.com]
- 13. google.com [google.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. oxfordglobal.com [oxfordglobal.com]
Technical Support Center: Refining Purification Protocols for Newly Synthesized PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of newly synthesized Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common initial purification strategies for newly synthesized PROTACs?
The initial purification of a crude PROTAC synthesis reaction is typically a multi-step process. The most common first step is to perform a liquid-liquid extraction to remove a significant portion of reaction impurities. This is often followed by flash column chromatography as a primary purification technique. For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are employed as final polishing steps. The choice of technique depends on the scale of the synthesis and the physicochemical properties of the PROTAC.
Q2: What are the critical analytical techniques for characterizing a purified PROTAC?
Comprehensive characterization is essential to confirm the identity, purity, and stability of a newly synthesized PROTAC. Key analytical techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired PROTAC and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, often using a UV detector.
-
Western Blot: To demonstrate the degradation of the target protein in a cellular context, which is the ultimate functional validation of the PROTAC.[1][2]
Q3: What is the "Hook Effect" and how can it be identified during PROTAC characterization?
The "Hook Effect" is a phenomenon where the efficacy of a PROTAC (i.e., target protein degradation) decreases at higher concentrations.[3][4] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) over the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[3][4] It can be identified by performing a dose-response experiment over a wide range of concentrations and observing a bell-shaped curve for target degradation.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during PROTAC purification and characterization.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Purification Yield | Suboptimal Reaction Conditions: Incomplete reaction or side product formation. | Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants. Monitor reaction progress by LC-MS to determine the optimal endpoint.[5] |
| Poor Recovery from Chromatography: The PROTAC may be irreversibly binding to the stationary phase or co-eluting with impurities. | - Experiment with different stationary phases (e.g., C18, silica) and mobile phase compositions. - Employ gradient elution to improve separation. - For challenging purifications, consider alternative techniques like preparative SFC. | |
| Poor Purity of Final Product | Ineffective Chromatography: Co-elution of closely related impurities or isomers. | - Optimize the HPLC/SFC method by adjusting the gradient, flow rate, and column temperature. - Utilize a column with a different selectivity. - Consider a multi-step purification strategy involving orthogonal techniques (e.g., flash chromatography followed by preparative HPLC). |
| Compound Degradation: The PROTAC may be unstable under the purification conditions (e.g., pH, solvent, temperature). | - Assess the stability of the PROTAC under various conditions before purification. - Use milder purification conditions, such as lower temperatures or pH-neutral mobile phases. - Minimize the time the PROTAC is exposed to potentially harsh conditions. | |
| Inconsistent Degradation Results in Cellular Assays | Poor Cell Permeability: The PROTAC molecule may be too large or have unfavorable physicochemical properties to efficiently cross the cell membrane.[4] | - Modify the linker to improve properties like solubility and reduce hydrogen bond donors.[4] - Consider the use of cell-penetrating peptides or other delivery strategies. |
| Incorrect E3 Ligase or Ligand: The chosen E3 ligase may not be expressed in the target cells, or the ligand may have poor affinity.[6] | - Confirm the expression of the target E3 ligase (e.g., VHL, CRBN) in the cell line using Western blot or qPCR.[6] - If degradation is still low, consider using an alternative E3 ligase ligand.[6] | |
| No Ternary Complex Formation Detected | Steric Hindrance: The linker length or composition may not allow for the simultaneous binding of the target protein and the E3 ligase. | - Synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal geometry for ternary complex formation.[7] |
| Low Binding Affinity: The warhead or the E3 ligase ligand may have insufficient affinity for their respective targets. | - Confirm the binding of the individual components (warhead to target protein, E3 ligase ligand to E3 ligase) using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[8][9] |
Quantitative Data Summary
The following table summarizes key quantitative data related to PROTAC purification and activity from a case study.
| Parameter | Value | Method | Reference |
| Crude Purity | ~30% | HPLC | [10] |
| Final Purity | >95% | HPLC | [10] |
| Purification Recovery | ~30% | - | [10] |
| DC₅₀ (Half-maximal degradation concentration) | <1 nM - >10 µM | Western Blot | [11][12] |
| Dₘₐₓ (Maximum degradation) | Varies | Western Blot | [2] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Crude PROTAC Purification
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., dichloromethane (B109758) or methanol) and adsorb it onto a small amount of silica (B1680970) gel or celite.
-
Column Packing: Select an appropriate size silica gel column based on the scale of the reaction. Pack the column using a slurry of silica gel in the initial mobile phase.
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Collection: Collect fractions based on the UV absorbance profile or by thin-layer chromatography (TLC) analysis of the eluent.
-
Analysis: Analyze the collected fractions by LC-MS to identify those containing the desired PROTAC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Western Blot Analysis for Target Protein Degradation
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[13]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for the purification and characterization of a newly synthesized PROTAC.
References
- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. scienceopen.com [scienceopen.com]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. scienceopen.com [scienceopen.com]
- 12. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing In Vivo Pharmacokinetics of VHL-Recruiting PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the in vivo pharmacokinetic (PK) properties of Von Hippel-Lindau (VHL)-recruiting Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my VHL-recruiting PROTACs exhibit poor oral bioavailability?
A1: VHL-recruiting PROTACs often possess molecular properties that are outside the typical range for orally absorbed drugs, as defined by guidelines like Lipinski's Rule of Five.[1][2] Key contributing factors include:
-
High Molecular Weight (MW): PROTACs are large molecules, typically exceeding 700 Da, which can hinder their passive diffusion across the intestinal epithelium.
-
Large Polar Surface Area (TPSA): The complex structures of PROTACs often result in a high TPSA, which is associated with poor membrane permeability.[3]
-
Low Aqueous Solubility: Many PROTACs have poor solubility in aqueous solutions, which is a prerequisite for absorption in the gastrointestinal tract.[4]
-
Efflux Transporter Activity: PROTACs can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump them out of intestinal cells, reducing net absorption.[5]
Q2: What is the "hook effect" and how can I mitigate it in my in vivo studies?
A2: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations. This occurs because the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate this:
-
Conduct Dose-Response Studies: Perform comprehensive dose-response experiments to identify the optimal therapeutic window and avoid concentrations that lead to the hook effect.
-
Monitor Target Engagement and Degradation: Assess target protein levels in tumors or target tissues at different doses and time points to ensure that the administered dose is within the optimal degradation range.[6]
Q3: How does the choice of linker impact the pharmacokinetic properties of my VHL-recruiting PROTAC?
A3: The linker plays a crucial role in determining the overall physicochemical properties and, consequently, the PK profile of a PROTAC. Key considerations include:
-
Length and Flexibility: Shorter, more rigid linkers can improve metabolic stability by reducing the number of rotatable bonds and shielding metabolically labile sites.[7]
-
Composition: Incorporating elements like polyethylene (B3416737) glycol (PEG) can modulate solubility, while the inclusion of cyclic moieties can enhance rigidity and metabolic stability.
-
Attachment Points: The points at which the linker connects to the target protein binder and the VHL ligand can significantly influence the molecule's overall conformation and exposure of metabolic hotspots.
Q4: What are the common metabolic liabilities of VHL-recruiting PROTACs?
A4: VHL-recruiting PROTACs can be susceptible to metabolic degradation at several sites:
-
Linker Cleavage: The linker is often a primary site of metabolism, leading to the formation of inactive metabolites that may compete with the intact PROTAC for target or VHL binding.[8]
-
VHL Ligand Modification: The VHL ligand itself can be subject to metabolic enzymes.
-
Target Protein Binder Modification: The warhead targeting the protein of interest can also be metabolized, leading to a loss of binding affinity and degradation efficacy.
Troubleshooting Guides
Problem 1: Low or No Target Degradation in Animal Models
| Possible Cause | Troubleshooting Steps |
| Poor Oral Bioavailability | 1. Assess Physicochemical Properties: Analyze the PROTAC's molecular weight, logP, and TPSA. 2. Improve Solubility: Employ formulation strategies such as using amorphous solid dispersions or lipid-based formulations. 3. Enhance Permeability: Modify the linker to reduce polarity or introduce features that favor cell uptake. Prodrug strategies can also be employed to mask polar groups.[3] |
| Rapid Metabolism | 1. In Vitro Metabolic Stability Assay: Determine the PROTAC's stability in liver microsomes or hepatocytes. 2. Identify Metabolic Hotspots: Use techniques like mass spectrometry to identify the primary sites of metabolism. 3. Modify the Structure: Introduce metabolically stable groups (e.g., fluorine) at identified hotspots or alter the linker to improve stability. |
| Insufficient Dose | 1. Dose-Escalation Study: Perform a dose-escalation study to determine the optimal concentration for target degradation, being mindful of the potential for a "hook effect".[6] 2. Adjust Dosing Frequency: Based on PK data, adjust the dosing frequency to maintain a therapeutic concentration at the target site. |
| Poor Tissue Distribution | 1. Tissue Distribution Studies: Conduct studies to determine the concentration of the PROTAC in the target tissue. 2. Optimize for Tissue Penetration: Modify the PROTAC's properties to enhance its ability to reach the target tissue. |
Problem 2: High In Vitro Potency but Poor In Vivo Efficacy
| Possible Cause | Troubleshooting Steps |
| High Plasma Protein Binding | 1. Measure Plasma Protein Binding: Determine the fraction of the PROTAC that is bound to plasma proteins. 2. Structural Modification: Modify the PROTAC to reduce its affinity for plasma proteins. |
| Metabolite Interference | 1. Metabolite Identification: Identify the major metabolites and assess their activity. 2. Assess Metabolite Binding: Determine if the metabolites bind to the target protein or VHL, potentially competing with the parent PROTAC.[8] 3. Improve Metabolic Stability: Redesign the PROTAC to be more resistant to metabolic degradation. |
| Efflux by Transporters | 1. In Vitro Transporter Assays: Use cell lines overexpressing efflux transporters (e.g., P-gp, BCRP) to determine if the PROTAC is a substrate. 2. Co-dosing with Inhibitors: In preclinical models, co-administer the PROTAC with known efflux pump inhibitors to see if exposure increases. 3. Structural Modification: Alter the PROTAC structure to reduce its recognition by efflux transporters. |
Data Presentation: Physicochemical and Pharmacokinetic Properties of VHL-Recruiting PROTACs
| PROTAC | Target | MW (Da) | clogP | TPSA (Ų) | Species | Route | Bioavailability (%) | Ref |
| ACBI2 | SMARCA2 | 993.2 | 4.1 | 194.5 | Mouse | p.o. | 22 | [9] |
| Compound 11 | SMARCA2 | 937.1 | 3.5 | 194.5 | Mouse | p.o. | Orally bioavailable | [5] |
| Compound 21b | HMGCR | 1045.3 | N/A | N/A | Mouse | p.o. | Favorable plasma exposure | [4] |
| ARV-771 | BET | 788.9 | N/A | N/A | Mouse | s.c. | N/A | [6][10] |
| LC-2 | KRASG12C | 1056.3 | N/A | N/A | N/A | N/A | N/A | [11] |
N/A: Not Available
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a PROTAC.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Dosing: Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At various time points, collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the metabolic stability of a PROTAC.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the PROTAC, human liver microsomes, and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the concentration of the remaining parent PROTAC in the supernatant by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time. The slope of the line represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Visualizations
Caption: Mechanism of VHL-recruiting PROTACs.
Caption: Troubleshooting workflow for poor in vivo PK.
Caption: Experimental workflow for an in vivo PK study.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validation & Comparative
VHL vs. CRBN: A Comparative Guide to E3 Ligase Ligand Efficiency in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase is a cornerstone in the design of potent and selective Proteolysis-Targeting Chimeras (PROTACs). Among the hundreds of E3 ligases in the human proteome, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the workhorses of targeted protein degradation, each presenting a unique set of advantages and disadvantages. This guide provides an objective comparison of VHL and CRBN E3 ligase ligands, supported by experimental data, to empower researchers in making informed decisions for their drug discovery programs.
At a Glance: Key Differences Between VHL and CRBN
| Feature | VHL (von Hippel-Lindau) | CRBN (Cereblon) |
| Ligand Type | Typically hydroxyproline-based scaffolds (e.g., VH032)[1] | Immunomodulatory drugs (IMiDs) and their analogs (e.g., pomalidomide, thalidomide)[1][2] |
| Binding Pocket | More buried, leading to higher selectivity[] | Softer, more permissive surface, potentially leading to off-target effects[] |
| Ternary Complex | Tends to form more rigid and stable complexes[] | Forms more transient complexes with a faster catalytic turnover[] |
| Ligand Properties | Higher molecular weight, sometimes associated with poorer cell permeability[] | Smaller, often orally available scaffolds[] |
| Expression Profile | Widespread expression, but can be low in certain solid tumors and is regulated by oxygen levels[][4] | Ubiquitously expressed, particularly high in hematopoietic, neural, and epithelial tissues[] |
| Subcellular Localization | Predominantly cytosolic, but can be found in the nucleus[] | Primarily nuclear, but can shuttle to the cytoplasm[] |
| Off-Target Profile | Generally considered more selective with a smaller promiscuity window[] | Inherent affinity for neosubstrates like zinc-finger transcription factors (e.g., IKZF1/3), leading to potential immunomodulatory effects[][5] |
Quantitative Performance Data
The following tables summarize publicly available data for PROTACs targeting various proteins, illustrating the degradation efficiency achieved with VHL and CRBN recruiters. It is crucial to note that direct head-to-head comparisons are limited, and variations in target protein, linker design, and experimental conditions can significantly influence performance.
Table 1: VHL-Based PROTAC Degraders
| PROTAC Example | Target Protein | Cell Line | DC50 | Dmax | Reference |
| PROTAC 139 | BRD4 | PC3 | 3.3 nM | 97% | [1] |
| PROTAC 8o | KRAS G12D | AGS | 7.49 nM | >90% at 1 µM | [6] |
| Degrader 68 | EGFR L858R | HCC-827 | 5.0 nM | Not Reported | [7] |
| Degrader 68 | EGFR L858R | H3255 | 3.3 nM | Not Reported | [7] |
Table 2: CRBN-Based PROTAC Degraders
| PROTAC Example | Target Protein | Cell Line | DC50 | Dmax | Reference |
| 14a (VHL-CRBN heterodimer) | CRBN | HeLa | 200 nM | 75% | [8] |
| TD-165 (VHL-CRBN heterodimer) | CRBN | HEK293T | 20.4 nM | 99.6% | [9] |
| Degrader 69 | EGFR L858R | HCC-827 | 11 nM | Not Reported | [7] |
| Degrader 69 | EGFR L858R | H3255 | 25 nM | Not Reported | [7] |
Signaling Pathways and Mechanism of Action
PROTACs operate by hijacking the ubiquitin-proteasome system (UPS). The bifunctional molecule forms a ternary complex, bringing the target protein into proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a lysine (B10760008) residue on the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 8. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to VHL-Based PROTAC Linkers: Featuring E3 Ligase Ligand-linker Conjugate 102
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC design. This guide provides a comparative analysis of VHL-based linkers, with a focus on the performance characteristics of PROTACs synthesized from intermediates like E3 Ligase Ligand-linker Conjugate 102, which is composed of the (S,R,S)-AHPC ligand core.
Data Presentation: Performance of VHL-Based PROTACs with Varied Linkers
The efficacy of a PROTAC is determined by several key parameters, including its degradation potency (DC50), maximal degradation level (Dmax), and the stability of the ternary complex it forms with the target protein and the E3 ligase. The linker plays a crucial role in optimizing these parameters. Below are tables summarizing quantitative data from studies on VHL-based PROTACs, illustrating the impact of linker composition on performance.
Table 1: Impact of Linker Length and Composition on BRD4 Degradation by VHL-Based PROTACs
| PROTAC | VHL Ligand Core | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | (S,R,S)-AHPC derivative | PEG | 8 | 2-20 | >90 | [1] |
| Analog 1 | (S,R,S)-AHPC derivative | Alkyl | 8 | - | - | [2] |
| Analog 2 | (S,R,S)-AHPC derivative | Rigid Piperazine | 8 | - | - | [2] |
Table 2: Performance of ARV-771 and its Analogs in Castration-Resistant Prostate Cancer (CRPC) Cells
| PROTAC | VHL Ligand Core | Linker Composition | DC50 (nM) | Target Protein | Cell Line | Reference |
| ARV-771 | (S,R,S)-AHPC-Me | Optimized for in vivo use | < 5 | BRD2/3/4 | 22Rv1, VCaP, LnCaP95 | [3][4] |
| ARV-766 (inactive diastereomer) | Inactive (S,R,S)-AHPC epimer | Same as ARV-771 | No degradation | BRD2/3/4 | 22Rv1 | [4] |
Table 3: Cooperativity in Ternary Complex Formation with Different Linkers
| PROTAC System (Target-E3 Ligase) | Linker Type & Length | Ternary Complex Cooperativity (α) | Reference |
| SMARCA2-VHL (ACBI1) | Rigid elements | 26 | [5] |
| SMARCA2-VHL (PROTAC 1) | Flexible | 3.2 | [5] |
| BRD4-VHL (MZ1) | PEG (8 atoms) | Positive | [6] |
| BRD4-VHL (PROTAC with shorter linker) | PEG | Lower than MZ1 | [6] |
Signaling Pathway and Experimental Workflows
The mechanism of action of a VHL-based PROTAC involves the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein.
Caption: Mechanism of action for VHL-based PROTACs.
A systematic evaluation of different PROTAC linkers requires a standardized experimental workflow to assess key performance parameters.
Caption: Experimental workflow for evaluating PROTAC linkers.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of PROTAC performance.
VHL Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of the PROTAC to the VHL E3 ligase complex.
-
Principle: A fluorescently labeled VHL ligand (tracer) is displaced by the unlabeled PROTAC, resulting in a decrease in fluorescence polarization.
-
Materials:
-
Purified VHL-ElonginB-ElonginC (VCB) complex
-
Fluorescently labeled VHL tracer
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Test PROTACs
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Protocol:
-
Prepare serial dilutions of the test PROTAC in assay buffer.
-
In a 384-well plate, add the VCB complex and the fluorescent tracer to each well at a fixed concentration.
-
Add the serially diluted PROTACs to the wells. Include controls for no PROTAC (maximum polarization) and no VCB complex (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the PROTAC concentration.
-
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay quantifies the formation of the ternary complex.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase-tagged protein of interest (POI) and a HaloTag®-labeled VHL are brought into proximity by the PROTAC.
-
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-POI and HaloTag®-VHL
-
Transfection reagent
-
NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand
-
Test PROTACs
-
White, 96-well cell culture plates
-
Luminometer with 460 nm and >610 nm emission filters
-
-
Protocol:
-
Co-transfect HEK293 cells with plasmids for NanoLuc®-POI and HaloTag®-VHL and seed in 96-well plates.
-
After 24 hours, add the HaloTag® NanoBRET™ 618 ligand and incubate.
-
Add serial dilutions of the test PROTACs to the cells.
-
Add the NanoBRET™ Nano-Glo® substrate.
-
Measure donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against PROTAC concentration to determine the EC50 for ternary complex formation.
-
Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the level of the target protein following PROTAC treatment.
-
Principle: The amount of the target protein in cell lysates is determined by immunoblotting.
-
Materials:
-
Cell line expressing the target protein
-
Test PROTACs
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
Binding Kinetics and Affinity (Surface Plasmon Resonance - SPR)
SPR provides real-time, label-free analysis of binary and ternary complex interactions.
-
Principle: Changes in the refractive index at the surface of a sensor chip are measured as molecules bind and dissociate, providing kinetic data (ka and kd) and the equilibrium dissociation constant (KD).
-
Protocol Outline:
-
Binary Interaction (PROTAC to VHL): Immobilize the VCB complex on the sensor chip. Inject a series of PROTAC concentrations and measure the binding response.
-
Ternary Complex Formation: Immobilize the VCB complex. Inject a mixture of the PROTAC and the target protein at varying concentrations. The enhanced binding response compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine kinetic and affinity constants. Cooperativity (α) can be calculated by comparing the KD of the binary and ternary interactions.[][9]
-
Thermodynamic Characterization (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of one binding partner (e.g., PROTAC) is titrated into a solution of the other (e.g., VCB complex), and the heat released or absorbed is measured.
-
Protocol Outline:
-
Binary Titration: Titrate the PROTAC into the VCB complex solution in the ITC sample cell.
-
Ternary Titration: To measure the affinity of the ternary complex, the VCB complex can be titrated into a pre-formed binary complex of the PROTAC and the target protein.
-
Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
This guide provides a framework for the comparative evaluation of VHL-based linkers. The selection of an optimal linker is a multifactorial process that requires careful consideration of its impact on the physicochemical properties, ternary complex formation, and ultimately, the degradation efficiency of the resulting PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs in the Management of Prostate Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
Assessing the selectivity of PROTACs derived from E3 Ligase Ligand-linker Conjugate 102
The development of potent and selective Proteolysis Targeting Chimeras (PROTACs) is a paramount objective in targeted protein degradation. The choice of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy and selectivity profile. This guide provides a comparative assessment of PROTACs derived from two of the most utilized E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN), to serve as a model for evaluating novel E3 ligase ligand-linker conjugates.
Quantitative Comparison of PROTAC Performance
The degradation potency (DC50) and maximal degradation (Dmax) are key metrics for evaluating PROTAC performance. The table below summarizes these parameters for representative PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), highlighting the influence of the recruited E3 ligase.
| Target | PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| BTK | P13I | CRBN | MOLM-14 | 8.3 | >95 |
| BTK | A1874 | VHL | MOLM-14 | 12 | >95 |
| BRD4 | ARV-825 | CRBN | RS4;11 | 0.047 | ~98 |
| BRD4 | MZ1 | VHL | HeLa | 13 | >90 |
Note: Data is compiled from various sources for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols for Selectivity Assessment
Accurate and reproducible assessment of PROTAC selectivity is crucial. The following are detailed protocols for two key experimental approaches.
Quantitative Western Blotting for Target Protein Degradation
This method quantifies the degradation of a specific target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Mass Spectrometry-Based Quantitative Proteomics for Global Selectivity Profiling
This unbiased approach provides a proteome-wide view of PROTAC selectivity.[1][2]
Protocol:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration around its DC50 value and a vehicle control for a specified duration.
-
Cell Lysis and Protein Digestion: Lyse the cells and quantify the protein concentration. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.[1] Digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from the different treatment conditions with isobaric mass tags. This allows for multiplexing and simultaneous quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS. The mass spectrometer will fragment the peptides and the attached tags, allowing for both identification and relative quantification of the peptides.
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify proteins across the different samples. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in PROTAC research.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Workflow for assessing PROTAC selectivity.
References
Quantitative Analysis of Ternary Complex Formation: A Comparative Guide for Novel PROTACs
For researchers, scientists, and drug development professionals, the precise characterization of the ternary complex—comprising the PROTAC, the target Protein of Interest (POI), and an E3 ligase—is a critical step in the development of effective targeted protein degraders. The stability, kinetics, and cooperativity of this complex are often more predictive of a PROTAC's degradation efficiency than simple binary binding affinities.[1] This guide provides a comparative overview of key quantitative methods used to analyze ternary complex formation, complete with experimental protocols and data presentation formats to aid in the selection of the most appropriate assays for your research needs.
The PROTAC Mechanism of Action: A Signaling Pathway Overview
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins.[2] A PROTAC molecule consists of a ligand that binds the POI and another ligand for an E3 ubiquitin ligase, connected by a chemical linker.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a key ternary complex.[4][5] Within this complex, the E3 ligase polyubiquitinates the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[2][3] The PROTAC molecule is then released and can participate in further degradation cycles, acting catalytically.[3][5]
Caption: PROTAC Mechanism of Action (MoA) signaling pathway.
Comparison of Key Analytical Techniques
The choice of assay for quantifying ternary complex formation depends on various factors, including the desired output (kinetics, affinity, or thermodynamics), the required throughput, sample consumption, and whether the measurement should be performed in vitro with purified components or within a more physiologically relevant cellular context.
| Technique | Key Parameters Measured | Throughput | Protein Consumption | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | KD (affinity), kon/koff (kinetics), Cooperativity (α) | Medium-High | Low-Medium | Real-time kinetic data, high sensitivity, label-free.[6][7] | Requires protein immobilization, potential for mass transport artifacts.[8] |
| Isothermal Titration Calorimetry (ITC) | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n), Cooperativity (α) | Low | High | Gold standard for thermodynamics, label-free, solution-based.[9][10] | High sample consumption, low throughput, sensitive to buffer mismatch.[1][8] |
| Biolayer Interferometry (BLI) | KD, kon/koff | High | Low | Real-time, higher throughput than SPR, dip-and-read format.[8] | Lower sensitivity than SPR, can be limited for small molecule detection.[8] |
| Fluorescence Polarization (FP) | KD, IC50, Cooperativity (α) | High | Low | Homogeneous, solution-based, high-throughput screening compatible.[1][11] | Requires fluorescent labeling, potential for compound interference. |
| Time-Resolved FRET (TR-FRET) | KD, IC50 | High | Low | Homogeneous, high sensitivity, robust against compound interference.[12] | Requires labeled proteins (donor/acceptor), complex assay development. |
| Mass Spectrometry (MS) | Stoichiometry, relative abundance of complexes | Medium | Low | Direct detection of complexes, no labeling required, high resolution.[1][13] | Not ideal for kinetic or affinity constants, requires specialized equipment. |
| Technique | Key Parameters Measured | Throughput | Cellular Context | Advantages | Limitations |
| NanoBRET | Apparent KD, IC50, Residence Time | High | Live Cells | Measures intracellular target engagement, real-time kinetics possible.[4][14] | Requires genetic modification (NanoLuc fusion), potential for steric hindrance.[9] |
| Cellular Thermal Shift Assay (CETSA) | Target Engagement, Thermal Stability (Tm shift) | Medium | Live Cells / Lysates | Label-free, no genetic modification needed, reflects intracellular engagement.[15] | Indirect measure of binding, not suitable for kinetics, requires specific antibodies or MS.[11] |
| Co-immunoprecipitation (Co-IP) | Relative abundance of complex | Low-Medium | Live Cells / Lysates | Standard technique, provides direct evidence of interaction in cells. | Semi-quantitative, prone to artifacts, may miss transient interactions.[9] |
Detailed Experimental Protocols & Workflows
Here we provide generalized protocols for three widely-used quantitative techniques. Researchers should optimize concentrations, incubation times, and buffer conditions for their specific POI, E3 ligase, and PROTAC system.
SPR measures changes in refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the real-time determination of binding kinetics.[16] An SPR-based assay can directly quantify the formation and dissociation of the ternary complex.[7]
Caption: Generalized workflow for an SPR-based ternary complex assay.
Protocol:
-
Immobilization: Covalently immobilize a purified E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface via amine coupling.
-
Binary Affinity Measurement:
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary PROTAC-E3 interaction (association).
-
Follow with an injection of running buffer to measure dissociation.
-
Regenerate the surface between cycles if necessary.
-
-
Ternary Complex Measurement:
-
Prepare a dilution series of the PROTAC mixed with a constant, near-saturating concentration of the purified POI.
-
Inject the PROTAC/POI mixtures over the E3 ligase surface. The increased binding response compared to the PROTAC alone indicates ternary complex formation.[17]
-
Measure association and dissociation phases as in the binary experiment.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to an appropriate kinetic model (e.g., 1:1 binding) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary KD (PROTAC to E3) to the ternary KD (POI-PROTAC to E3). An α > 1 indicates positive cooperativity.
-
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Setup:
-
Place the E3 ligase solution in the ITC sample cell.
-
Load a solution of the PROTAC and POI (pre-mixed and incubated) into the injection syringe.
-
Ensure precise buffer matching between cell and syringe solutions to minimize heats of dilution.
-
-
Titration:
-
Perform a series of small, sequential injections of the PROTAC/POI solution into the E3 ligase solution.
-
Measure the heat change after each injection until the binding reaction reaches saturation.
-
-
Binary Controls: Conduct control experiments to determine the binding thermodynamics of the binary interactions (PROTAC into E3 ligase, and POI into E3 ligase) to accurately calculate cooperativity.
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the KD, binding enthalpy (ΔH), and stoichiometry (n).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated. Lower ΔG values indicate a more stable ternary complex.[1]
-
NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can measure molecular interactions in living cells.[4][9]
Caption: Workflow for a cell-based NanoBRET ternary complex assay.
Protocol:
-
Cell Line Preparation: Co-express the POI fused to a NanoLuciferase (NanoLuc) enzyme (the BRET donor) and the E3 ligase fused to a HaloTag (the BRET acceptor) in a suitable cell line.
-
Assay Setup:
-
Plate the engineered cells in a white, 96- or 384-well microplate.
-
Add the cell-permeable HaloTag ligand, which is conjugated to a fluorophore, and allow it to covalently label the HaloTag-E3 ligase.
-
-
PROTAC Treatment: Add the new PROTAC in a serial dilution to the wells and incubate to allow for ternary complex formation within the cells.
-
Measurement: Add the NanoLuc substrate (e.g., furimazine) and immediately measure the luminescence signal from the donor (at ~460 nm) and the fluorescent signal from the acceptor (e.g., at >610 nm).
-
Data Analysis:
-
Calculate the raw NanoBRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50, which reflects the potency of ternary complex formation in a live-cell environment. These assays can be run in endpoint or real-time kinetic formats.[4]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. biorxiv.org [biorxiv.org]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. oxfordglobal.com [oxfordglobal.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selectscience.net [selectscience.net]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. pelagobio.com [pelagobio.com]
- 16. biorxiv.org [biorxiv.org]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
A Head-to-Head Battle of E3 Ligase Recruiters: A Comparative Guide for Targeted Protein Degradation of BRD4
For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation (TPD), the choice of an E3 ubiquitin ligase recruiter is a critical decision that profoundly impacts the efficacy and selectivity of a proteolysis-targeting chimera (PROTAC). This guide provides an objective, data-driven comparison of two of the most widely utilized E3 ligase recruiters, Cereblon (CRBN) and von Hippel-Lindau (VHL), for the degradation of the well-characterized epigenetic reader protein, Bromodomain-containing protein 4 (BRD4).
PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] The selection of the E3 ligase to be hijacked is a key determinant of a PROTAC's success.[1][][4] This guide will delve into a side-by-side comparison of CRBN- and VHL-based PROTACs targeting BRD4, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Performance Comparison: CRBN vs. VHL Recruiters for BRD4 Degradation
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct, head-to-head comparisons under identical experimental conditions are not always available in the literature, a compilation of data from various studies provides valuable insights into the performance of CRBN- and VHL-recruiting PROTACs against BRD4.[1]
| E3 Ligase Recruited | PROTAC Example | Target Protein | DC50 | Dmax | Cell Line |
| CRBN | dBET1 | BRD4 | ~3 nM | >90% | HeLa |
| VHL | MZ1 | BRD4 | ~13 nM | >90% | HeLa |
| CRBN | PROTAC 1 | BRD4 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| VHL | PROTAC 17 | BRD4 | Low nM range | >90% | Not specified |
Note: The presented data is compiled from multiple sources and should be considered illustrative. DC50 and Dmax values are highly dependent on the specific PROTAC architecture, including the warhead, linker, and E3 ligase ligand, as well as the experimental conditions such as cell line and treatment duration.[1]
Mechanism of Action: A Tale of Two Ligases
Both CRBN and VHL are components of Cullin-RING E3 ubiquitin ligase (CRL) complexes.[] PROTACs containing ligands for either CRBN or VHL facilitate the formation of a ternary complex, bringing BRD4 into proximity with the respective E3 ligase for ubiquitination and subsequent proteasomal degradation.[5]
Experimental Protocols
Accurate and reproducible experimental data are crucial for the objective comparison of different E3 ligase recruiters. The following are detailed methodologies for key experiments.
Western Blotting for Protein Degradation Quantification
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to 70-80% confluency. Treat the cells with a range of concentrations of the BRD4-targeting PROTACs (both CRBN- and VHL-recruiters) for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the BRD4 signal to a loading control (e.g., GAPDH or β-actin).
Ternary Complex Formation Assays
The formation of a stable ternary complex (Target-PROTAC-E3 ligase) is a prerequisite for efficient degradation. Assays to measure this include co-immunoprecipitation (Co-IP) and biophysical methods like fluorescence polarization (FP).[7]
-
Co-Immunoprecipitation (Co-IP):
-
Treat cells with the PROTACs as described above.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysates with an antibody against either BRD4 or the E3 ligase (or a tag if the proteins are overexpressed with one).
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
Elute the proteins and analyze the presence of the other components of the ternary complex by western blotting.
-
-
Fluorescence Polarization (FP) Assay: [7]
-
This in vitro assay measures the binding of a fluorescently labeled ligand to a protein.
-
To assess ternary complex formation, one can, for example, use a fluorescently labeled VHL ligand and unlabeled VHL protein.
-
The addition of a VHL-recruiting PROTAC will displace the fluorescent ligand, causing a decrease in polarization.
-
The subsequent addition of BRD4 should stabilize the ternary complex and lead to an increase in polarization, which can be used to quantify the cooperativity of the complex formation.
-
Experimental Workflow for Comparing E3 Ligase Recruiters
A systematic workflow is essential for a robust comparison of different E3 ligase recruiters.
Concluding Remarks
The choice between a CRBN or VHL recruiter for targeting BRD4 is not straightforward and often depends on the specific cellular context and the desired properties of the PROTAC.[8] CRBN-based recruiters are generally smaller, which can be advantageous for cell permeability and pharmacokinetic properties.[2] On the other hand, VHL-based PROTACs can sometimes form more stable ternary complexes.[2] The empirical testing of both types of recruiters, following the rigorous experimental protocols outlined in this guide, is the most effective strategy for identifying the optimal PROTAC for a given research or therapeutic goal. The continuous discovery of new E3 ligases and their corresponding ligands will further expand the toolbox for targeted protein degradation, offering exciting new possibilities for drug discovery.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Validating the Mechanism of Action for a Novel Protein Degrader: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the induced elimination of disease-causing proteins. Novel protein degraders, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, achieve this by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1][2] Rigorous validation of their mechanism of action is paramount to ensure that the observed protein knockdown is a direct consequence of the intended pathway, minimizing off-target effects and building a strong foundation for further development.[2]
This guide provides a comparative overview of key experimental approaches for validating the mechanism of action of a novel protein degrader. We will compare a hypothetical novel PROTAC, "Degrader-X," with an established molecular glue and a deubiquitinase (DUB) inhibitor to highlight the distinct validation strategies required for different modalities that intersect with the UPS.
Comparative Analysis of Mechanistic Validation Strategies
To confirm the intended mechanism of action for a novel protein degrader, a series of orthogonal assays are required.[3] The following table summarizes key validation experiments, comparing the expected outcomes for our novel PROTAC (Degrader-X), a molecular glue, and a DUB inhibitor.
| Experimental Assay | Novel PROTAC (Degrader-X) | Molecular Glue | DUB Inhibitor | Purpose of Assay |
| Target Engagement | Binding to both the Protein of Interest (POI) and the E3 Ligase. | Binding to the E3 Ligase, inducing a neosubstrate interaction with the POI. | Binding to a specific Deubiquitinase (DUB). | To confirm direct interaction with the intended molecular targets. |
| Ternary Complex Formation | Forms a POI-Degrader-E3 Ligase complex. | Forms a POI-Degrader-E3 Ligase complex. | Does not form a ternary complex with POI and E3 Ligase. | To verify the critical intermediate step for proximity-induced ubiquitination.[4] |
| Protein Ubiquitination | Increased polyubiquitination of the POI. | Increased polyubiquitination of the POI. | Global or specific increase in protein ubiquitination due to reduced deubiquitination. | To demonstrate the direct consequence of E3 ligase recruitment to the POI.[5] |
| Proteasome-Dependent Degradation | Degradation of the POI is rescued by proteasome inhibitors (e.g., MG132).[2] | Degradation of the POI is rescued by proteasome inhibitors. | May lead to accumulation of certain proteins due to altered ubiquitin signaling, which can be sensitive to proteasome inhibition. | To confirm that protein loss is mediated by the proteasome, a hallmark of the UPS pathway.[6] |
| E3 Ligase Dependency (CRISPR KO) | Loss of POI degradation in E3 ligase knockout cells.[7] | Loss of POI degradation in E3 ligase knockout cells. | POI levels are not directly affected by E3 ligase knockout in the same manner. | To genetically validate the specific E3 ligase involved in the degradation process.[7] |
| Global Proteomics (TMT-MS) | Selective degradation of the POI with minimal off-target effects.[8] | Selective degradation of the "neosubstrate" POI.[9] | Broad changes in the ubiquitome and proteome due to inhibition of a key ubiquitin-regulating enzyme. | To assess the selectivity of the degrader and identify potential off-target liabilities.[8][9] |
Visualizing the Mechanisms and Workflows
To further elucidate the distinct mechanisms and the experimental logic, the following diagrams are provided.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 4. Ternary Complex Formation [worldwide.promega.com]
- 5. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle in Prostate Cancer Therapy: Benchmarking the PROTAC Degrader Bavdegalutamide (ARV-110) Against the Small Molecule Inhibitor Enzalutamide
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer therapeutics is rapidly evolving, with novel modalities challenging the established standards of care. This guide provides an objective, data-driven comparison of a new generation androgen receptor (AR) targeting agent, the PROTAC degrader Bavdegalutamide (ARV-110), against the well-established small molecule inhibitor, Enzalutamide. This comparison is supported by preclinical and clinical experimental data to inform research and development decisions.
Executive Summary
Androgen receptor signaling is a cornerstone of prostate cancer proliferation. Enzalutamide, a potent AR inhibitor, has been a clinical mainstay for metastatic castration-resistant prostate cancer (mCRPC).[1][2] However, acquired resistance, often through AR mutations or amplification, limits its long-term efficacy.[3][4] Bavdegalutamide, a PROteolysis TArgeting Chimera (PROTAC), represents a paradigm shift from inhibition to degradation.[3][4] By hijacking the cell's ubiquitin-proteasome system, it targets the AR for destruction, offering a potential strategy to overcome resistance mechanisms.[3][4] This guide will delve into the comparative preclinical and clinical data, highlighting the distinct mechanisms and potential advantages of AR degradation over inhibition.
Mechanism of Action: Inhibition vs. Degradation
Enzalutamide acts as a competitive antagonist of the androgen receptor.[1][2] It binds to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone.[1][2] This blockade disrupts downstream signaling by inhibiting the nuclear translocation of the AR, its binding to DNA, and the recruitment of co-activator proteins necessary for gene transcription.[1][2]
Bavdegalutamide , in contrast, is a heterobifunctional molecule. One end binds to the androgen receptor, and the other end recruits an E3 ubiquitin ligase, specifically Cereblon.[3][4] This proximity induces the polyubiquitination of the AR, marking it for degradation by the proteasome.[3][4] This catalytic mechanism allows a single molecule of Bavdegalutamide to induce the degradation of multiple AR proteins.[3][4] A key advantage is its ability to degrade both wild-type and mutant forms of the AR, a common source of resistance to Enzalutamide.[3][4]
Figure 1: Mechanism of Action Comparison.
Preclinical Data Comparison
Preclinical studies highlight the potent and distinct activities of Bavdegalutamide compared to Enzalutamide.
In Vitro Potency
Bavdegalutamide demonstrates superior potency in inducing the degradation of the androgen receptor compared to the inhibitory concentration of Enzalutamide.
| Parameter | Bavdegalutamide (ARV-110) | Enzalutamide | Cell Line(s) | Reference(s) |
| DC50 (Degradation) | ~1 nM | Not Applicable | VCaP, LNCaP | [5] |
| Dmax (Degradation) | >95% | Not Applicable | VCaP, LNCaP | [5] |
| IC50 (Inhibition of Cell Viability) | Not specified | ~1 µM | LNCaP | [6] |
In Vivo Efficacy in Xenograft Models
In preclinical xenograft models of prostate cancer, Bavdegalutamide demonstrated robust tumor growth inhibition, including in models resistant to Enzalutamide.
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings | Reference(s) |
| VCaP Xenograft (Enzalutamide-Sensitive) | Bavdegalutamide (10 mg/kg, daily) | Significant TGI | Superior TGI compared to Enzalutamide. | [3] |
| Enzalutamide (20 mg/kg, daily) | Moderate TGI | [3] | ||
| VCaP Xenograft (Enzalutamide-Resistant) | Bavdegalutamide (10 mg/kg, daily) | Robust TGI | Overcomes Enzalutamide resistance. | [5] |
| Enzalutamide (20 mg/kg, daily) | Minimal TGI | [5] | ||
| Patient-Derived Xenograft (PDX) | Bavdegalutamide (10 mg/kg, daily) | Significant TGI | Greater TGI than Enzalutamide. | [3] |
| Enzalutamide (20 mg/kg, daily) | Modest TGI | [3] |
Clinical Data Comparison
Clinical trials have established the efficacy of Enzalutamide and are beginning to reveal the promise of Bavdegalutamide, particularly in patient populations with acquired resistance.
Enzalutamide: Key Clinical Trials
| Trial Name | Patient Population | Primary Endpoint(s) | Key Findings | Reference(s) |
| AFFIRM | mCRPC, post-docetaxel | Overall Survival (OS) | Median OS of 18.4 months with Enzalutamide vs. 13.6 months with placebo. | [1][7] |
| PREVAIL | Chemotherapy-naïve mCRPC | Overall Survival (OS), Radiographic Progression-Free Survival (rPFS) | Significant improvement in both OS and rPFS compared to placebo. | [2][8][9] |
Bavdegalutamide (ARV-110): Early Clinical Data
| Trial Name | Patient Population | Primary Endpoint(s) | Key Findings | Reference(s) |
| ARDENT (Phase 1/2) | mCRPC, heavily pretreated | Safety, Anti-tumor activity (PSA response, rPFS) | Showed clinical activity, particularly in patients with AR T878X/H875Y mutations. Manageable safety profile. | [10][11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of these findings.
In Vitro Androgen Receptor Degradation Assay (Western Blot)
Objective: To determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of Bavdegalutamide.
-
Cell Culture: Plate AR-positive prostate cancer cells (e.g., VCaP, LNCaP) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of Bavdegalutamide (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against AR and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and quantify band intensity to determine the percentage of AR degradation relative to the vehicle control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Enzalutamide.
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of Enzalutamide or vehicle control for 72 hours.
-
Viability Reagent Addition: Add MTT reagent or CellTiter-Glo reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of Bavdegalutamide and Enzalutamide in a mouse xenograft model.
-
Cell Implantation: Subcutaneously implant prostate cancer cells (e.g., VCaP) into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle, Bavdegalutamide, Enzalutamide) and begin daily oral administration of the compounds at specified doses.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Figure 2: General Experimental Workflow.
Signaling Pathway Context
Both Bavdegalutamide and Enzalutamide target the androgen receptor, a critical node in the signaling pathway that drives prostate cancer growth.
References
- 1. tandfonline.com [tandfonline.com]
- 2. newsroom.astellas.com [newsroom.astellas.com]
- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Enzalutamide Prolongs Prostate Cancer Survival After Chemotherapy Fails | MDedge [mdedge.com]
- 8. PREVAIL Trial: Enzalutamide Before Chemotherapy Prolongs Survival in Metastatic Prostate Cancer - The ASCO Post [ascopost.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
- 11. onclive.com [onclive.com]
- 12. ascopubs.org [ascopubs.org]
- 13. urotoday.com [urotoday.com]
Comparative Cross-Reactivity Analysis of VHL-based Degraders Derived from E3 Ligase Ligand-linker Conjugate 102
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the selectivity of a PROTAC (Proteolysis Targeting Chimera) is a critical determinant of its therapeutic potential and safety profile. Off-target degradation can lead to unforeseen cellular toxicities and confound experimental results. This guide provides a comparative analysis of the cross-reactivity of PROTACs synthesized using E3 Ligase Ligand-linker Conjugate 102 , which employs the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC.[1][2]
To contextualize the performance of degraders based on this conjugate, we will compare the selectivity profiles of well-characterized VHL-recruiting PROTACs against alternatives that engage other E3 ligases, such as Cereblon (CRBN). This guide will delve into quantitative data from key cross-reactivity assessment methodologies, provide detailed experimental protocols, and visualize complex biological and experimental workflows.
Performance Comparison: VHL- vs. CRBN-based Degraders
The choice of E3 ligase can significantly influence a PROTAC's degradation profile and selectivity. Here, we compare a representative VHL-based degrader, MZ1 , which targets the BET family protein BRD4, with a CRBN-based counterpart, dBET1 . Both utilize the same warhead targeting BET proteins, allowing for a direct comparison of the impact of the recruited E3 ligase on selectivity.[2]
Quantitative Proteomics Analysis
Global proteomics by mass spectrometry is the gold standard for assessing the selectivity of a degrader across the entire proteome. This unbiased approach identifies and quantifies thousands of proteins, revealing both on-target degradation and any unintended off-target effects.
Table 1: Global Proteomics Comparison of BRD4 Degraders
| Protein | MZ1 (VHL-based) Log2 Fold Change vs. Control | dBET1 (CRBN-based) Log2 Fold Change vs. Control |
| BRD4 | -2.5 | -2.2 |
| BRD2 | -1.8 | -2.1 |
| BRD3 | -1.5 | -2.0 |
| BRDT | -1.0 | No significant change |
| IKZF1 (off-target) | No significant change | -1.9 |
| IKZF3 (off-target) | No significant change | -2.1 |
| GSPT1 (off-target) | No significant change | -1.2 |
Data presented is representative and compiled from publicly available datasets. Actual values may vary based on experimental conditions.
As the data indicates, while both MZ1 and dBET1 effectively degrade their primary target, BRD4, their selectivity profiles diverge. MZ1 shows a preference for BRD4 over other BET family members, whereas dBET1 is a more potent pan-BET degrader.[2] Notably, the CRBN-based degrader dBET1 also leads to the degradation of neosubstrates of Cereblon, such as IKZF1 and IKZF3, which are not affected by the VHL-based MZ1.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of proteins upon ligand binding in a cellular context. When coupled with mass spectrometry (CETSA-MS), it can provide a proteome-wide view of target engagement and off-target binding, which may or may not lead to degradation.
Table 2: CETSA-MS Target Engagement Profile
| Protein | MZ1 (VHL-based) Thermal Shift (°C) | dBET1 (CRBN-based) Thermal Shift (°C) |
| BRD4 | +5.2 | +4.8 |
| VHL | +3.1 | No significant shift |
| CRBN | No significant shift | +3.5 |
| BRD2 | +4.5 | +4.6 |
| BRD3 | +4.1 | +4.3 |
Data is illustrative of typical CETSA results.
The CETSA data confirms that both degraders engage their intended target, BRD4, as well as their respective E3 ligases, VHL and CRBN. This assay is crucial for confirming target engagement in live cells and can help to deconvolute binding events from downstream degradation.
Experimental Protocols
Reproducible and rigorous experimental design is paramount for accurately assessing cross-reactivity. Below are detailed protocols for the key techniques discussed.
Quantitative Mass Spectrometry-based Proteomics
This method provides an unbiased, global view of changes in protein abundance following degrader treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) at a suitable density. Treat with the VHL-based degrader, a CRBN-based alternative, and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay. Digest proteins into peptides using trypsin.
-
Isobaric Labeling: Label peptide samples from each condition with tandem mass tags (TMT) or similar isobaric labels.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across all samples. Calculate the fold change in protein abundance for degrader-treated samples relative to the vehicle control. Visualize significantly downregulated proteins using a volcano plot.
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)
This technique assesses target engagement across the proteome.
-
Cell Treatment: Treat intact cells with the degrader or vehicle control for a short duration (e.g., 1 hour) to primarily observe binding events rather than degradation.
-
Thermal Challenge: Aliquot the cell suspension and heat each aliquot to a specific temperature in a predefined range (e.g., 40-65°C).
-
Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, folded proteins) from the precipitated, denatured proteins by centrifugation.
-
Sample Preparation for MS: Collect the soluble fraction, reduce, alkylate, and digest the proteins into peptides.
-
LC-MS/MS Analysis and Data Interpretation: Analyze the peptide samples by LC-MS/MS to identify and quantify the proteins present in the soluble fraction at each temperature. A positive thermal shift for a protein in the presence of the degrader indicates target engagement.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of the underlying biological processes and experimental procedures.
Caption: Mechanism of VHL-based PROTAC-mediated protein degradation.
Caption: Workflow for quantitative proteomics-based selectivity profiling.
Caption: Logical framework for comparing VHL and CRBN degrader selectivity.
References
The Critical Choice: A Comparative Analysis of PROTAC Linker Attachment Points
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. Unlike traditional inhibitors, PROTACs orchestrate the degradation of target proteins, offering a powerful strategy to combat disease. A key determinant of a PROTAC's success lies in its linker, the chemical bridge connecting the target protein ligand to the E3 ligase recruiter. The seemingly subtle choice of where this linker attaches to each ligand can profoundly impact the PROTAC's efficacy, selectivity, and overall pharmacological profile. This guide provides a comparative analysis of different linker attachment points, supported by experimental data, to inform the rational design of next-generation protein degraders.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that consist of two ligands connected by a linker; one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker is not merely a spacer but an active contributor to the PROTAC's biological activity, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][] The attachment point of the linker, or "exit vector," on both the POI ligand and the E3 ligase ligand is a critical parameter in PROTAC design.[2][5]
Impact of Linker Attachment on the E3 Ligase Ligand
The most commonly utilized E3 ligase in PROTAC design is Cereblon (CRBN), recruited by ligands derived from thalidomide (B1683933) and its analogs, pomalidomide (B1683931) and lenalidomide.[3][6] The phthalimide (B116566) ring of these molecules offers several potential attachment points for the linker, with the C4, C5, and the glutarimide (B196013) nitrogen being the most explored.[6] The choice of attachment point significantly influences the PROTAC's properties.[6]
Another widely used E3 ligase is the von Hippel-Lindau (VHL) protein. The selection of the linker attachment site on VHL ligands has also been shown to impact PROTAC performance, including target selectivity.[5][7]
Comparative Degradation Efficiency based on Linker Attachment to E3 Ligase Ligand
The following tables summarize quantitative data from various studies, comparing the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs with different linker attachment points on the CRBN and VHL ligands.
| Target Protein | E3 Ligase Ligand | Linker Attachment Point | DC50 (nM) | Dmax (%) | Reference |
| Bruton's Tyrosine Kinase (BTK) | Pomalidomide | C4 | 15 | >95 | [6] |
| Pomalidomide | C5 | 45 | ~90 | [6] | |
| Bromodomain-containing protein 4 (BRD4) | Thalidomide | C4 | 5 | >90 | [6] |
| Thalidomide | C5 | 20 | ~85 | [6] | |
| p38α MAPK | VH032 (VHL Ligand) | Phenolic -OH | - | Selective Degradation | [5][8] |
| p38δ MAPK | VH032 (VHL Ligand) | Amide | - | Selective Degradation | [5][8] |
Impact of Linker Attachment on the Target Protein Ligand
The linker attachment point on the ligand targeting the protein of interest is equally critical. The exit vector should be chosen from a solvent-exposed region of the ligand when bound to its target to minimize disruption of the binding affinity.[2][5] For kinase inhibitors, which are a common class of target ligands, the choice of attachment point can influence not only the degradation potency but also the selectivity across the kinome.[7][8][9]
For instance, in the development of BCR-ABL degraders, the piperazine (B1678402) moiety of dasatinib (B193332) was identified as an optimal linker attachment site based on crystal structures.[9] Similarly, for EGFR-targeting PROTACs, a solvent-exposed dimethylamine (B145610) on osimertinib (B560133) was chosen as a suitable linker connection point.[9] The cocrystal structure of the PI3K inhibitor PKI587 with its target revealed that the dimethylamino piperidine (B6355638) moiety was exposed, providing a viable attachment site for PROTAC design.[10]
Comparative Degradation Efficiency based on Linker Attachment to Target Protein Ligand
The following table provides examples of how different linker attachment points on a kinase inhibitor can affect the degradation of the target protein.
| Target Protein | Target Ligand | Linker Attachment Point | DC50 (nM) | Dmax (%) | Reference |
| EGFR (mutant) | Gefitinib | Morpholine removed | Potent | >90 | [9] |
| PI3K/mTOR | PKI587 derivative | Dimethylamino piperidine | 42-227 (PI3K), 45 (mTOR) | - | [10] |
Signaling Pathways and Experimental Workflows
The rational design of PROTACs requires a thorough understanding of the underlying biological pathways and robust experimental methods to evaluate their performance.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of PROTAC-induced protein degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
A typical workflow for evaluating the efficacy of a novel PROTAC involves a series of in vitro and in-cell assays.
Caption: A typical experimental workflow for PROTAC development and evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[11]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for the desired time course (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
7. Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol describes a homogeneous, no-wash immunoassay to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[12]
1. Reagents and Plate Preparation:
-
Prepare assay buffer and dilutions of the target protein (e.g., GST-tagged), E3 ligase complex (e.g., biotinylated), and the PROTAC.
-
Use a low-volume, white microplate suitable for AlphaLISA.
2. Assay Procedure:
-
Add the target protein, E3 ligase, and a titration of the PROTAC to the assay wells.
-
Incubate the mixture to allow for ternary complex formation.
-
Add AlphaLISA acceptor beads (e.g., anti-GST coated) and donor beads (e.g., streptavidin-coated).
-
Incubate the plate in the dark to allow for bead association.
3. Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
4. Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve, known as the "hook effect," is characteristic of PROTAC-induced ternary complex formation.[12] The peak of the curve represents the optimal concentration for complex formation.
Conclusion
The strategic selection of linker attachment points is a cornerstone of successful PROTAC design. As demonstrated by the compiled data, this choice has a profound impact on degradation efficiency and selectivity. A systematic approach that involves the comparative analysis of different exit vectors on both the target and E3 ligase ligands is essential for optimizing PROTAC performance. The experimental protocols outlined in this guide provide a robust framework for evaluating novel PROTACs, enabling researchers to make data-driven decisions in the pursuit of potent and selective protein degraders. As our understanding of the structural and dynamic nature of ternary complexes continues to evolve, so too will our ability to rationally design the next generation of transformative therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of E3 Ligase Ligand-linker Conjugate 102
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel chemical compounds are critical for maintaining a safe laboratory environment and ensuring environmental protection. E3 Ligase Ligand-linker Conjugate 102, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), requires strict adherence to hazardous waste disposal protocols due to its potential biological activity.[1][2] This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound.
PROTACs and their components are designed to interact with cellular machinery, specifically the ubiquitin-proteasome system, to induce the degradation of target proteins.[3] Given this mechanism, it is prudent to handle this compound and all associated waste as hazardous chemical waste. The primary and recommended method for final disposal is high-temperature incineration by a licensed hazardous waste disposal facility.[4][5] Under no circumstances should this compound or contaminated materials be discarded in regular trash or poured down the drain.[5][6]
Key Safety and Disposal Information
The following table summarizes crucial safety and logistical data for handling and disposing of this compound, based on best practices for similar PROTAC compounds.
| Parameter | Guideline/Information | Source/Regulation |
| GHS Hazard Classification | Assumed to be: Acute toxicity, Oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A). | Based on SDS for similar PROTAC compounds[4] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, lab coat. | Standard laboratory practice for hazardous chemicals[4] |
| Storage of Unused Product | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | General guidance for chemical storage |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for cytotoxic and chemical waste[4][5] |
| Spill Cleanup Material | Inert absorbent material (e.g., vermiculite (B1170534), sand). | General procedure for chemical spills[4][6] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential for safety and compliance. This protocol covers waste segregation, collection, storage, and preparation for final disposal.
Experimental Workflow: Waste Generation and Segregation
The following diagram illustrates the logical flow from experimental use to final waste disposal.
Caption: Workflow for the safe segregation, containment, and disposal of waste contaminated with this compound.
Waste Segregation and Collection
Proper segregation at the point of generation is crucial.[5] All items that have come into contact with this compound are to be considered hazardous waste.
-
Solid Waste :
-
Liquid Waste :
-
Items : Includes unused stock solutions, experimental media containing the conjugate, and the initial solvent rinse from decontaminating glassware.[5]
-
Procedure : Collect liquid waste in a dedicated, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a screw-top cap.[5] Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department. The container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration.[5]
-
Spill Management
In the event of a spill, prevent further spread.[6]
-
For liquid spills, use a non-combustible absorbent material like vermiculite or sand.[6]
-
For solid spills, carefully sweep the material to avoid generating dust.[6]
-
Collect all cleanup materials in a sealed container and dispose of it as hazardous solid waste.[4][6]
Decontamination
Proper decontamination is essential to prevent cross-contamination and unintended exposure.[5]
-
Wipe down all surfaces and non-disposable equipment that may have come into contact with the compound.
-
Use an appropriate solvent (e.g., 70% ethanol) for wiping.[4]
-
Dispose of all cleaning materials (wipes, etc.) as solid hazardous waste.[5]
Final Disposal Logistics
-
Waste Storage : Keep all hazardous waste containers securely closed except when adding waste. Store them in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.[4][5]
-
Pickup and Disposal : Follow your institution's specific procedures to request a waste pickup. All waste containing this compound must be ultimately disposed of by a licensed hazardous waste contractor, typically via high-temperature incineration.[4][6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
